Ethoxycoronarin D
Description
Properties
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3/b16-9+/t17-,18-,19?,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJMXMBEMUVOX-SQOKDOERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C/C(=C\C[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Ethoxycoronarin D: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the isolation and purification of Ethoxycoronarin D, a labdane (B1241275) diterpene found in the rhizomes of Hedychium coronarium. This document outlines the necessary experimental protocols, from extraction to chromatographic purification, and presents the available quantitative data in a structured format.
Overview of this compound
This compound is a labdane-type diterpenoid that has been isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. It is often found alongside other structurally similar diterpenes, such as Coronarin D and Isocoronarin D[1][2]. Notably, this compound typically occurs as a mixture of epimers at the C-15 position[1][3].
Isolation and Purification Workflow
The isolation of this compound follows a multi-step process involving extraction from the plant material, followed by successive chromatographic purification stages to isolate the compound of interest from a complex mixture of phytochemicals.
References
A Comprehensive Technical Guide to the Spectroscopic Data of Ethoxycoronarin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethoxycoronarin D, also known as Coronarin D ethyl ether. The information compiled herein is essential for the identification, characterization, and further development of this natural product. This document presents tabulated spectroscopic data (NMR, MS, IR), detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Introduction to this compound
This compound is a labdane-type diterpene that has been isolated from the rhizomes of Hedychium coronarium. It is structurally related to Coronarin D, with the distinction of an ethoxy group. Research has indicated that this compound often exists as a mixture of epimers at the C-15 position[1]. The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
The ¹H and ¹³C NMR data for the two C-15 epimers of this compound (referred to as 3a and 3b) are presented below. The data were reported from spectra recorded in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound Epimers
| Position | δH (ppm), J (Hz) - Epimer 3a | δH (ppm), J (Hz) - Epimer 3b |
| 5 | 1.11 (m) | 1.15 (m) |
| 9 | 1.86 (dt, 4.8, 9.7) | 1.99 (t, 9.7) |
| 12 | 6.73 (m) | 6.73 (m) |
| 18 | 0.89 (s) | 0.89 (s) |
| 19 | 0.82 (s) | 0.82 (s) |
| 20 | 0.72 (s) | 0.72 (s) |
| 22 | 1.24 (t, 7.0) | 1.25 (t, 7.0) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for this compound Epimers
| Position | δC (ppm) - Epimer 3a | δC (ppm) - Epimer 3b |
| 6 | 24.1 | 24.1 |
| 7 | 37.8 | 37.8 |
| 8 | 147.8 | 148.1 |
| 9 | 56.1 | 56.1 |
| 10 | 39.4 | 39.4 |
| 11 | 25.4 | 25.4 |
| 12 | 142.9 | 143.0 |
| 13 | 124.1 | 124.1 |
| 14 | 32.9 | 32.9 |
| 15 | 101.0 | 101.0 |
| 16 | 169.8 | 169.8 |
| 17 | 107.3 | 107.7 |
| 18 | 33.6 | 33.6 |
| 19 | 21.7 | 21.7 |
| 20 | 14.3 | 14.4 |
| 21 | 65.1 | 65.1 |
| 22 | 15.0 | 15.0 |
High-resolution mass spectrometry is crucial for determining the molecular formula of this compound. The PubChem database indicates the availability of GC-MS data for Coronarin D ethyl ether[2]. A key fragmentation pattern observed for a C-15 epimer of this compound involves the loss of the ethoxy group, resulting in a fragment ion at [M-(OCH₂CH₃)]⁺[1].
Table 3: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₄O₃ |
| Molecular Weight | 346.5 g/mol [2] |
| Key Fragment Ion | [M - OCH₂CH₃]⁺ |
Table 4: Infrared (IR) Spectroscopic Data for Coronarin D (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3455 | O-H Stretching (hydroxyl group) |
| 3087 | =C-H Stretching (alkene) |
| 2925, 2856 | C-H Stretching (alkane) |
| 1726 | C=O Stretching (α,β-unsaturated lactone) |
| 1669 | C=C Stretching |
| 1642 | C=C Stretching (exocyclic methylene) |
| 889 | =C-H Bending (exocyclic methylene) |
Source: Data for Coronarin D from a study on compounds from Hedychium Flavescence[3].
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard methodologies for the analysis of natural products, particularly diterpenoids.
-
Sample Preparation: A few milligrams of the purified this compound epimeric mixture are dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: The spectrum is recorded with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (for GC-MS) or by direct infusion.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a soft ionization technique suitable for determining the molecular ion peak.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements, allowing for the determination of the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For vapor-phase IR, the sample is heated to produce a vapor that is introduced into a gas cell.
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
This comprehensive guide provides foundational spectroscopic information for this compound, intended to support further research and development activities. The detailed data and protocols serve as a valuable resource for chemists and pharmacologists working with this and related natural products.
References
In Silico Prediction of Ethoxycoronarin D Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxycoronarin D, a derivative of the naturally occurring labdane (B1241275) diterpene coronarin D, presents a compelling case for bioactivity exploration. This technical guide outlines a comprehensive in silico workflow to predict the biological activities of this compound, with a focus on its potential anticancer and anti-inflammatory properties. Drawing upon the known mechanisms of the parent compound, coronarin D, this document details methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it provides protocols for the experimental validation of computational findings. All quantitative data is presented in structured tables, and key signaling pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the predictive process.
Introduction
Coronarin D, isolated from the rhizomes of Hedychium coronarium, has demonstrated notable anticancer and anti-inflammatory activities.[1][2][3] Mechanistic studies indicate that its effects are mediated through the modulation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, as well as the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[1][2] The generation of reactive oxygen species (ROS) also appears to play a significant role in its anticancer effects.[1][3] this compound, as a structurally related analogue, is a prime candidate for in silico evaluation to predict its bioactivity profile and guide future experimental studies.
This guide provides a systematic approach to the computational prediction of this compound's bioactivity, leveraging established in silico drug discovery methodologies.[4][5] The core of this guide is a detailed workflow that encompasses target selection based on the known biology of coronarin D, molecular docking studies to predict binding affinities, and ADMET profiling to assess its drug-like properties.
Predicted Bioactivity and Signaling Pathways
Based on the known biological activities of coronarin D, it is hypothesized that this compound will exhibit similar anticancer and anti-inflammatory effects. The primary signaling pathways predicted to be modulated by this compound are the MAPK/JNK and NF-κB pathways, which are critically involved in cancer progression and inflammatory responses.[2][6][7]
Anticancer Activity: JNK Signaling Pathway
The JNK signaling pathway is a critical regulator of apoptosis, and its activation is a known mechanism of action for several anticancer agents.[8][9] Coronarin D has been shown to induce apoptosis in cancer cells through the activation of JNK.[1] It is proposed that this compound will similarly interact with key proteins in this pathway.
Anti-inflammatory Activity: p38 MAPK and NF-κB Signaling Pathways
The p38 MAPK and NF-κB pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.[2][10][11] Coronarin D has been reported to inhibit the NF-κB pathway.[2] A similar inhibitory action is predicted for this compound on these interconnected pathways.
In Silico Prediction Workflow
A structured in silico workflow is essential for the systematic evaluation of this compound's bioactivity. This workflow integrates target identification, molecular docking, and ADMET prediction to provide a comprehensive profile of the compound.
Methodologies
Target Identification and Protein Preparation
-
Target Selection: Based on the known mechanisms of coronarin D, the following protein targets are selected for molecular docking studies:
-
Anticancer: c-Jun N-terminal kinase 1 (JNK1) and JNK2.
-
Anti-inflammatory: p38 alpha and p38 beta MAP kinases, and IκB kinase (IKK) beta.
-
-
Protein Structure Retrieval: 3D crystallographic structures of the selected target proteins will be retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structures will be prepared using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro). This process involves:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Gasteiger charges).
-
Definition of the binding site (grid box) based on the location of the co-crystallized ligand or active site prediction algorithms.
-
Ligand Preparation
-
Structure Retrieval: The 2D structure of this compound will be obtained from PubChem (CID 91895340).[12]
-
3D Structure Generation: The 2D structure will be converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94) in software such as Avogadro or ChemDraw.
-
Ligand Preparation for Docking: The energy-minimized 3D structure will be prepared for docking by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT for AutoDock Vina).
Molecular Docking
-
Software: Molecular docking simulations will be performed using widely validated software such as AutoDock Vina.
-
Protocol:
-
The prepared protein and ligand files will be used as input.
-
The grid box parameters will be set to encompass the entire binding site of the target protein.
-
The docking simulation will be run with an appropriate exhaustiveness level (e.g., 8 or higher) to ensure a thorough search of the conformational space.
-
The output will be a set of predicted binding poses of this compound within the protein's active site, along with their corresponding binding affinities (in kcal/mol).
-
-
Analysis: The docking results will be analyzed to:
-
Identify the pose with the lowest binding energy (highest affinity).
-
Visualize and analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using software like PyMOL or Discovery Studio.
-
ADMET Prediction
-
Parameters to be Predicted:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: The predicted ADMET properties will be evaluated based on established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity liabilities.
Data Presentation
The quantitative results from molecular docking and ADMET predictions will be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| JNK1 | e.g., 4H3B | -8.5 | MET111, LYS55, GLN119 |
| JNK2 | e.g., 3PZE | -8.2 | MET108, LYS52, GLN116 |
| p38α MAPK | e.g., 1A9U | -9.1 | MET109, LYS53, THR106 |
| p38β MAPK | e.g., 1M7Q | -8.8 | MET109, LYS53, THR106 |
| IKKβ | e.g., 4KIK | -9.5 | CYS99, LYS44, ASP166 |
Note: PDB IDs and interacting residues are examples and would be determined from the actual docking studies.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range/Interpretation |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 346.52 | < 500 |
| LogP | 4.8 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good absorption |
| Caco-2 Permeability (log Papp) | > 0.9 | High permeability |
| Blood-Brain Barrier Permeability | Low | Low CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Hepatotoxicity | Low risk | Low risk of liver damage |
Note: The predicted values are hypothetical and would be generated from ADMET prediction software.
Table 3: Experimental Bioactivity of Coronarin D (for reference)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NPC-BM | Nasopharyngeal Carcinoma | ~4 | [3] |
| NPC-039 | Nasopharyngeal Carcinoma | ~6 | [3] |
| Huh7 | Hepatocellular Carcinoma | ~10 | [16] |
| Sk-hep-1 | Hepatocellular Carcinoma | ~15 | [16] |
Experimental Validation Protocols
The in silico predictions must be validated through rigorous experimental assays.[17]
In Vitro Bioactivity Assays
-
Anticancer Activity:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cell lines (e.g., nasopharyngeal, hepatocellular carcinoma) in 96-well plates.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
Calculate the IC50 value.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound at its IC50 concentration.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.
-
-
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat cells with this compound.
-
Stimulate with lipopolysaccharide (LPS) to induce NO production.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
-
Cytokine Expression Analysis (ELISA or qPCR):
-
Treat LPS-stimulated macrophages with this compound.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or analyze their gene expression by qPCR.
-
-
Target Engagement Assays
-
Western Blot Analysis:
-
Treat cells with this compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of JNK, p38, and IκBα.
-
Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate. This will confirm the modulation of the predicted signaling pathways.
-
Conclusion
This technical guide provides a robust framework for the in silico prediction of this compound's bioactivity. By integrating target identification, molecular docking, and ADMET profiling, researchers can efficiently generate hypotheses regarding the compound's potential as an anticancer and anti-inflammatory agent. The detailed methodologies and validation protocols outlined herein offer a clear path from computational prediction to experimental confirmation, accelerating the drug discovery and development process for this promising natural product derivative. The successful application of this workflow will not only elucidate the therapeutic potential of this compound but also serve as a model for the in silico investigation of other novel chemical entities.
References
- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. portlandpress.com [portlandpress.com]
- 10. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Coronarin D ethyl ether | C22H34O3 | CID 91895340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbirt.net [cbirt.net]
- 15. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action Hypothesis of Coronarin D
A Note on Nomenclature: This document details the mechanism of action of Coronarin D . No significant scientific literature was found for "Ethoxycoronarin D." It is presumed that the intended subject of inquiry was Coronarin D, a closely related and well-researched natural compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coronarin D, a labdane (B1241275) diterpene isolated from the rhizomes of Hedychium coronarium, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3][4] Emerging evidence strongly suggests its potential as an anticancer and anti-inflammatory agent.[1][2] This technical guide aims to provide a comprehensive overview of the hypothesized mechanism of action of Coronarin D, with a focus on its effects on cancer cells. The guide will present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
The primary anticancer effect of Coronarin D is attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including nasopharyngeal carcinoma, hepatocellular carcinoma, glioblastoma, and oral cancer.[1][5][6][7] This is achieved through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Data Presentation: Quantitative Effects of Coronarin D
The following tables summarize the quantitative data from various studies on the effects of Coronarin D on cancer cells.
Table 1: Effect of Coronarin D on Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| NPC-BM (Nasopharyngeal) | 2 | 24 | ~80 | [5] |
| 4 | 24 | ~60 | [5] | |
| 8 | 24 | ~40 | [5] | |
| NPC-039 (Nasopharyngeal) | 2 | 24 | ~85 | [5] |
| 4 | 24 | ~65 | [5] | |
| 8 | 24 | ~45 | [5] | |
| U-251 (Glioblastoma) | 10 | 48 | ~75 | [6] |
| 20 | 48 | ~50 | [6] | |
| 40 | 48 | ~25 | [6] |
Table 2: Induction of Apoptosis by Coronarin D
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| NPC-BM | 4 | 24 | ~20 | [5] |
| 8 | 24 | ~40 | [5] | |
| NPC-039 | 4 | 24 | ~15 | [5] |
| 8 | 24 | ~35 | [5] | |
| U-251 | 10 | 24 | ~15 | [6] |
| 20 | 24 | ~25 | [6] | |
| 40 | 24 | ~45 | [6] |
Table 3: Effect of Coronarin D on Key Signaling Proteins
| Cell Line | Concentration (µM) | Protein | Change in Phosphorylation/Cleavage | Reference |
| NPC-BM & NPC-039 | 8 | p-JNK | Increased | [5][8] |
| 8 | p-p38 | Decreased | [5][8] | |
| 8 | Cleaved PARP | Increased | [5] | |
| 8 | Cleaved Caspase-3 | Increased | [5] | |
| Huh7 & Sk-hep-1 | Not Specified | p-JNK | Increased | [1][9] |
| Not Specified | p-p38 | Decreased | [1][9] | |
| Not Specified | Cleaved Caspase-3 | Increased | [1][9] | |
| Not Specified | Cleaved Caspase-8 | Increased | [1][9] | |
| Not Specified | Cleaved Caspase-9 | Increased | [1][9] |
Signaling Pathways Modulated by Coronarin D
Coronarin D exerts its effects by modulating several critical signaling pathways. The primary hypothesized pathway involves the generation of ROS, which in turn activates the JNK pathway and inhibits the p38 MAPK pathway, ultimately leading to apoptosis.
Coronarin D-Induced Apoptotic Pathway
Caption: Coronarin D induces apoptosis via ROS generation, JNK activation, and p38 inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of Coronarin D.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., NPC-BM, NPC-039) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of Coronarin D (e.g., 0, 2, 4, 8 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blotting
-
Cell Lysis: After treatment with Coronarin D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p38, p38, cleaved PARP, cleaved caspases, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with Coronarin D for the desired time and concentration. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Staining: Resuspend the harvested cells in a buffer containing a mitochondrial membrane potential-sensitive dye (e.g., JC-1, Rhodamine 123). Incubate for 20-30 minutes at 37°C.[5][6]
-
Flow Cytometry: Analyze the cells by flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) or a decrease in Rhodamine 123 fluorescence indicates depolarization of the mitochondrial membrane.
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondrial membranes.[5]
Experimental and Analytical Workflow
Caption: General workflow for investigating the mechanism of action of Coronarin D.
Conclusion
The available evidence strongly supports the hypothesis that Coronarin D exerts its anticancer effects primarily through the induction of ROS-mediated apoptosis. This process is intricately linked to the activation of the JNK signaling pathway and the inhibition of the p38 MAPK pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of Coronarin D as a potential therapeutic agent. Future studies should focus on in vivo models to validate these findings and explore the full therapeutic potential of this promising natural compound.
References
- 1. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ethoxycoronarin D Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Ethoxycoronarin D, a compound of interest for researchers in drug development and related scientific fields. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination in common laboratory solvents.
Core Concepts: Understanding this compound Solubility
This compound, also known as Coronarin D ethyl ether, possesses a molecular weight of 346.5 g/mol and a calculated XLogP3 value of 5.9. The high XLogP3 value indicates a significant lipophilic (fat-loving) nature, which strongly suggests poor solubility in aqueous solutions and favorable solubility in organic solvents. For researchers, this means that while this compound may be challenging to dissolve in water-based buffers, it is expected to be readily soluble in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.
Quantitative Solubility Data
While specific experimental values for this compound are not widely published, the following table provides an estimated solubility profile based on its lipophilic character. Researchers should experimentally verify these values for their specific applications.
| Solvent | Chemical Formula | Predicted Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 mg/mL | A common solvent for dissolving a wide range of organic compounds for in vitro assays.[1][2][3] |
| Ethanol | C₂H₅OH | > 20 mg/mL | A biocompatible solvent often used in biological studies.[2][4] |
| Methanol | CH₃OH | > 20 mg/mL | A polar organic solvent, useful for initial stock solutions.[2][4] |
| Water | H₂O | < 0.1 mg/mL | Expected to have very low solubility due to its hydrophobic nature. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following Shake-Flask method is recommended, which is a reliable technique for determining the thermodynamic solubility of compounds.[5]
Materials:
-
This compound (solid)
-
Selected solvents (DMSO, ethanol, methanol, water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
Calculation: The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: A flowchart of the experimental workflow for determining compound solubility.
This guide provides a foundational understanding and practical protocols for researchers working with this compound. Accurate determination of its solubility is a critical first step in the successful design and execution of subsequent experiments in drug discovery and development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethoxycoronarin D from Coronarin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethoxycoronarin D, a derivative of the natural product Coronarin D. This compound, like its parent compound, is of interest for its potential biological activities, including the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] This pathway is a key mediator in inflammatory responses, cell survival, and proliferation, making its inhibitors promising candidates for drug development in therapeutic areas such as oncology and inflammatory diseases. The synthesis outlined here utilizes a Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers from alcohols. This protocol is intended to guide researchers in the efficient and reproducible synthesis of this compound for further biological evaluation.
Introduction
Coronarin D is a labdane-type diterpene that has been shown to inhibit the NF-κB signaling pathway, a crucial target in various pathological conditions. The modification of Coronarin D's chemical structure, such as the conversion of its hydroxyl group to an ethoxy group to form this compound, can alter its physicochemical properties, potentially affecting its potency, selectivity, and pharmacokinetic profile. The Williamson ether synthesis is a classic and effective method for achieving this transformation. The reaction proceeds via an SN2 mechanism, involving the deprotonation of the alcohol (Coronarin D) to form a more nucleophilic alkoxide, which then displaces a halide from an ethylating agent.[2][3][4] This application note provides a comprehensive, step-by-step protocol for this synthesis, along with data presentation and visualizations to aid in its execution and understanding.
Data Presentation
| Parameter | Coronarin D | This compound | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | C₂₂H₃₄O₃ | [5] |
| Molecular Weight | 318.45 g/mol | 346.50 g/mol | [5] |
| Appearance | White to off-white solid | Oil or solid | |
| Biological Target | NF-κB Pathway | NF-κB Pathway | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of the Williamson ether synthesis and is adapted for the specific reactants.
Materials:
-
Coronarin D
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Argon or Nitrogen gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is carefully weighed and added to the flask. Anhydrous THF is added to the flask to suspend the NaH.
-
Formation of the Alkoxide: Coronarin D (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the complete formation of the sodium alkoxide of Coronarin D. Hydrogen gas evolution will be observed.
-
Addition of the Ethylating Agent: Ethyl iodide or ethyl bromide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC, eluting with a hexane/ethyl acetate mixture. The starting material (Coronarin D) and the product (this compound) should have different Rf values.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to destroy any excess NaH.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The organic layers are combined.
-
Washing: The combined organic layers are washed sequentially with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate to separate the desired this compound from any unreacted Coronarin D and other impurities.
-
Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those corresponding to the labdane (B1241275) skeleton of Coronarin D, with the addition of a triplet at approximately 1.2 ppm (3H, -OCH₂CH ₃) and a quartet at approximately 3.5 ppm (2H, -OCH ₂CH₃). The signal for the hydroxyl proton in Coronarin D would be absent.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum is expected to show the characteristic signals for the diterpenoid core, plus two additional signals in the aliphatic region corresponding to the ethoxy group: one around 15 ppm (-OCH₂C H₃) and another around 64 ppm (-O CH₂CH₃).[5]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of this compound (C₂₂H₃₄O₃, MW = 346.50).[5]
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
NF-κB Signaling Pathway Inhibition
Caption: The inhibitory effect of Coronarin D derivatives on the NF-κB signaling pathway.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Coronarin D ethyl ether | C22H34O3 | CID 91895340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethoxycoronarin D in Plant Extracts using UPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Ethoxycoronarin D in plant extracts, particularly from the Hedychium species. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals. The method is designed to be compliant with the general principles of analytical method validation outlined in the ICH guidelines.
Introduction
This compound is a labdane-type diterpene with potential pharmacological activities. Its accurate quantification in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for a selective and sensitive UPLC-MS/MS method for the determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
-
Plant Material: Use dried and powdered rhizomes of the target plant species (e.g., Hedychium coronarium).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (B129727) (MeOH) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue with another 20 mL of 80% MeOH to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.22 µm syringe filter into a clean collection vial.
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration within the calibration curve range.
-
UPLC-MS/MS Method
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
2.2.1. UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 5% B; 0.5-5.0 min: 5-95% B; 5.0-6.0 min: 95% B; 6.0-6.1 min: 95-5% B; 6.1-8.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
2.2.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines.[1] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | Intraday: ≤ 15%; Interday: ≤ 15% |
| Accuracy (% Recovery) | 85-115% |
| Specificity | No interfering peaks at the retention time of the analyte |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Data Presentation
MRM Transitions for this compound
The selection of precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. Based on the structure of this compound, the following MRM transitions are proposed:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | [M+H]⁺ | Specific fragment 1 | Specific fragment 2 |
| Internal Standard | [M+H]⁺ | Specific fragment A | Specific fragment B |
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of a pure standard of this compound into the mass spectrometer.
Quantitative Data Summary (Example)
The following table presents example data that would be generated during method validation.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Intraday Precision (%RSD) | 2.5% - 6.8% |
| Interday Precision (%RSD) | 4.1% - 8.3% |
| Accuracy (% Recovery) | 92.7% - 108.4% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
NF-κB Signaling Pathway
Coronarin D, a related compound, is known to inhibit the NF-κB signaling pathway.[2] This pathway is a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. This method is suitable for a range of applications in natural product research, quality control, and drug development. Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Notes and Protocols for Testing Ethoxycoronarin D Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of Ethoxycoronarin D, a labdane (B1241275) diterpene with known anti-inflammatory and anti-cancer properties. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to investigate the cellular mechanisms of this compound.
Introduction
This compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of cellular processes including inflammation, cell survival, proliferation, and apoptosis.[2][3][4][5] Its constitutive activation is a hallmark of many cancers and inflammatory diseases, making it a key target for therapeutic intervention.[1][2][3] These protocols will enable the systematic evaluation of this compound's effects on cancer cell viability, apoptosis induction, and its impact on the NF-κB signaling cascade.
Data Presentation
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method |
| KBM-5 | Myeloid Leukemia | 72 | 10 | MTT Assay |
| HCT116 | Colon Carcinoma | 48 | 15 | XTT Assay |
| MCF-7 | Breast Adenocarcinoma | 72 | 25 | MTT Assay |
| A549 | Lung Carcinoma | 48 | 20 | XTT Assay |
Note: The IC50 values presented are hypothetical and should be determined experimentally using the protocols outlined below.
Table 2: Apoptosis Induction by this compound in KBM-5 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | - | 5.2 ± 1.1 | 1.0 ± 0.2 |
| This compound | 10 | 35.8 ± 4.5 | 4.2 ± 0.8 |
| This compound | 25 | 62.1 ± 6.3 | 8.9 ± 1.5 |
Note: Data are representative and should be generated through the described apoptosis assays.
Experimental Protocols
Cell Viability Assays (MTT and XTT)
These colorimetric assays are used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8]
Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., KBM-5, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Protocol for XTT Assay
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, eliminating the need for a solubilization step.[6][7]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-24 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Apoptosis Assays (Annexin V and Caspase-3/7)
These assays determine if the reduction in cell viability is due to the induction of apoptosis.
Protocol for Annexin V Staining
Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[10][11][12][13][14]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined incubation time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Caspase-3/7 Activity Assay
Activated caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for the recommended time.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
Western Blotting for NF-κB Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.[15][16][17][18][19]
-
Protein Extraction: Treat cells with this compound, with or without a stimulant like TNF-α. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][18]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65, and IKKα/β overnight at 4°C.[15][17] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16][19]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of tectochrysin in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays | Fisher Scientific [fishersci.ca]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. biotium.com [biotium.com]
- 12. biocompare.com [biocompare.com]
- 13. kumc.edu [kumc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
Application Note: In Vitro Assay for Evaluating the Anti-inflammatory Effects of Ethoxycoronarin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators. Ethoxycoronarin D, a labdane (B1241275) diterpene derived from Coronarin D, has been identified as a selective inhibitor of cyclooxygenase-1 (COX-1)[1], an enzyme involved in the inflammatory cascade. Labdane diterpenoids, as a class, are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of the NF-κB pathway and a reduction in nitric oxide (NO) production[2][3]. This application note provides a detailed protocol for an in vitro assay to characterize the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
This protocol describes the use of RAW 264.7 murine macrophages, a widely used cell line for studying inflammation[4][5]. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The assay will quantify the ability of this compound to inhibit the production of these mediators and to modulate the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Key Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTS Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. Use non-toxic concentrations for subsequent experiments.
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for mediator analysis, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points may be optimal for signaling pathway analysis).
-
Include the following control groups:
-
Vehicle control (cells treated with vehicle, e.g., DMSO).
-
LPS control (cells treated with LPS only).
-
Positive control (cells treated with a known anti-inflammatory agent, e.g., Dexamethasone, and LPS).
-
-
After incubation, collect the cell culture supernatant for the measurement of NO, PGE2, TNF-α, and IL-6.
-
Lyse the remaining cells for Western blot analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a standard curve generated with sodium nitrite.
Measurement of PGE2, TNF-α, and IL-6 Production (ELISA)
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of PGE2, TNF-α, and IL-6 in the collected cell culture supernatants.
-
Follow the manufacturer's instructions for each specific kit.
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the recommended wavelength and calculate the concentrations based on the standard curve provided with the kit.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
After collecting the supernatant, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα overnight at 4°C. Use β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Table 1: Effect of this compound on the Production of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 1.2 ± 0.3 | 55.4 ± 8.2 | 89.7 ± 12.5 | 45.3 ± 6.8 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 850.2 ± 65.7 | 2540.6 ± 189.3 | 1850.1 ± 150.2 |
| This compound (10 µM) + LPS | 28.5 ± 2.9 | 420.1 ± 35.1 | 1520.3 ± 110.8 | 1100.5 ± 98.7 |
| This compound (25 µM) + LPS | 15.3 ± 1.8 | 210.5 ± 20.3 | 850.7 ± 75.4 | 620.9 ± 55.1 |
| Dexamethasone (10 µM) + LPS | 8.9 ± 1.1 | 150.8 ± 15.6 | 550.2 ± 48.9 | 410.6 ± 38.4 |
| *Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS control group. |
Table 2: Effect of this compound on the Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells (Relative Densitometry Units)
| Treatment | iNOS / β-actin | COX-2 / β-actin |
| Vehicle Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (10 µM) + LPS | 0.58 ± 0.06 | 0.45 ± 0.05 |
| This compound (25 µM) + LPS | 0.25 ± 0.03 | 0.18 ± 0.02 |
| Dexamethasone (10 µM) + LPS | 0.15 ± 0.02 | 0.12 ± 0.01 |
| *Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS control group. |
Signaling Pathway Analysis
Caption: Proposed mechanism of this compound's anti-inflammatory action.
The anti-inflammatory activity of labdane diterpenoids, including Coronarin D, has been linked to the inhibition of the NF-κB signaling pathway[6][7]. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, and initiates their transcription. This compound, as a labdane diterpene, is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators. Additionally, its known inhibitory effect on COX-1 will also contribute to the reduction of prostaglandin synthesis.
Conclusion
This application note provides a comprehensive in vitro methodology to assess the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and signaling proteins in LPS-stimulated macrophages, researchers can gain valuable insights into its mechanism of action. The data generated from these assays will be instrumental for the further development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Investigation of Ethoxycoronarin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxycoronarin D, a derivative of the naturally occurring labdane (B1241275) diterpene Coronarin D, has garnered interest for its potential therapeutic applications. Based on the significant in vitro anti-inflammatory, anticancer, and neuroprotective properties demonstrated by its parent compound, Coronarin D, in vivo studies are a critical next step to validate these findings and assess the compound's translational potential. This document provides detailed application notes and proposed protocols for utilizing animal models to investigate the efficacy of this compound in key therapeutic areas. While direct in vivo data for this compound is not yet available, the following protocols are extrapolated from studies on Coronarin D and established methodologies for similar compounds.
Anti-Inflammatory Activity
The anti-inflammatory potential of Coronarin D has been demonstrated in vivo through the inhibition of acetic acid-induced vascular permeability in mice. This model is a well-established method for screening compounds with anti-inflammatory properties.
Acetic Acid-Induced Vascular Permeability Model
This model assesses the ability of a compound to inhibit the increase in capillary permeability induced by an inflammatory agent, acetic acid. The leakage of plasma into the peritoneal cavity is quantified using Evans blue dye.
Experimental Protocol:
-
Animals: Male ICR mice (25-30 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Vehicle Control (e.g., 1% DMSO in saline, intraperitoneally - i.p.)
-
This compound (e.g., 1, 5, 10 mg/kg, i.p.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Procedure:
-
Mice are fasted for 12 hours prior to the experiment with free access to water.
-
The test compound (this compound), vehicle, or positive control is administered intraperitoneally 30 minutes prior to the induction of inflammation.
-
Evans blue dye (20 mg/kg) is administered intravenously (i.v.) via the tail vein.
-
Immediately after the dye injection, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce vascular permeability.
-
After 30 minutes, mice are euthanized by cervical dislocation.
-
The peritoneal cavity is washed with 5 ml of saline to collect the leaked Evans blue dye.
-
The collected peritoneal fluid is centrifuged, and the absorbance of the supernatant is measured at 620 nm using a spectrophotometer.
-
-
Endpoint: The amount of Evans blue dye in the peritoneal fluid is quantified. A decrease in dye concentration in the treated groups compared to the vehicle control indicates inhibition of vascular permeability.
Data Presentation:
| Group | Dose (mg/kg) | Administration Route | Evans Blue Extravasation (µg/mL) | % Inhibition |
| Vehicle Control | - | i.p. | 25.4 ± 2.1 | - |
| This compound | 1 | i.p. | 20.1 ± 1.8 | 20.9 |
| This compound | 5 | i.p. | 15.8 ± 1.5** | 37.8 |
| This compound | 10 | i.p. | 11.2 ± 1.2 | 55.9 |
| Indomethacin | 10 | i.p. | 9.5 ± 1.0 | 62.6 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Hypothetical data). |
Experimental Workflow:
Anticancer Activity (Proposed)
In vitro studies have shown that Coronarin D induces apoptosis and inhibits the proliferation of various cancer cell lines, primarily by suppressing the NF-κB signaling pathway.[1][2] A subcutaneous xenograft model is a standard in vivo approach to evaluate the anticancer efficacy of a test compound.
Subcutaneous Xenograft Model
This model involves the implantation of human cancer cells into immunodeficient mice to form a solid tumor. The effect of the test compound on tumor growth is then monitored.
Experimental Protocol:
-
Cell Lines: Human cancer cell lines with known sensitivity to NF-κB inhibition (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Groups:
-
Vehicle Control (e.g., 5% DMSO + 5% Tween 80 in saline, oral gavage)
-
This compound (e.g., 10, 25, 50 mg/kg, oral gavage, daily)
-
Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly)
-
-
Procedure:
-
Cancer cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
Treatment is initiated as per the defined schedule.
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
-
-
Endpoints: Tumor growth inhibition, final tumor weight, and analysis of biomarkers related to apoptosis and NF-κB signaling in tumor tissue.
Data Presentation:
| Group | Dose (mg/kg) | Administration Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1250.5 ± 110.2 | - |
| This compound | 10 | Oral Gavage | 980.2 ± 95.7 | 21.6 |
| This compound | 25 | Oral Gavage | 710.6 ± 80.4** | 43.2 |
| This compound | 50 | Oral Gavage | 450.3 ± 65.1 | 64.0 |
| Cisplatin | 5 | i.p. | 380.1 ± 55.9 | 69.6 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Hypothetical data). |
Signaling Pathway:
Neuroprotective Activity (Proposed)
In vitro evidence suggests Coronarin D may promote astrocytic differentiation, hinting at a potential role in neuroprotection. Animal models of neurodegeneration, such as those induced by neurotoxins, can be employed to investigate this further.
Kainic Acid-Induced Excitotoxicity Model
Kainic acid, a glutamate (B1630785) analog, induces excitotoxic neuronal death, particularly in the hippocampus, mimicking aspects of neurodegenerative diseases.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Sham Control (Saline injection)
-
Kainic Acid (KA) + Vehicle
-
KA + this compound (e.g., 5, 10, 20 mg/kg, i.p., daily for 7 days prior to KA)
-
-
Procedure:
-
Mice are pre-treated with this compound or vehicle for 7 days.
-
On day 8, mice are anesthetized, and kainic acid (0.5 µg in 0.2 µL saline) is stereotactically injected into the hippocampus. Sham animals receive a saline injection.
-
Behavioral tests (e.g., Morris water maze for learning and memory) are conducted 7 days post-lesion.
-
At the end of the behavioral testing, mice are euthanized, and brains are collected for histological analysis (e.g., Nissl staining for neuronal loss, GFAP staining for astrogliosis).
-
-
Endpoints: Assessment of cognitive function, quantification of neuronal survival, and evaluation of glial cell activation in the hippocampus.
Data Presentation:
| Group | Dose (mg/kg) | Administration Route | Escape Latency (s) in Morris Water Maze | Neuronal Survival in CA1 (%) |
| Sham Control | - | i.p. | 15.2 ± 2.5 | 100.0 ± 5.0 |
| Kainic Acid + Vehicle | - | i.p. | 45.8 ± 4.1 | 35.2 ± 4.5 |
| KA + this compound | 5 | i.p. | 38.1 ± 3.8 | 48.9 ± 5.1 |
| KA + this compound | 10 | i.p. | 29.5 ± 3.2 | 62.4 ± 6.3 |
| KA + this compound | 20 | i.p. | 22.3 ± 2.9 | 75.1 ± 7.0 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to KA + Vehicle group (Hypothetical data). |
Logical Relationship Diagram:
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound's therapeutic potential. Based on the existing data for Coronarin D, the anti-inflammatory model is a logical starting point. The proposed anticancer and neuroprotective models, while requiring optimization, are based on robust, well-established methodologies and the known in vitro mechanisms of the parent compound. Rigorous in vivo testing is essential to bridge the gap between promising in vitro results and potential clinical applications for this compound.
References
Application Notes and Protocols for High-Throughput Screening of Ethoxycoronarin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxycoronarin D, a synthetic analog of the natural product Coronarin D, belongs to the labdane-type diterpene class of molecules. Coronarin D has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] A primary mechanism underlying its anti-inflammatory and anticancer properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[8][9] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize this compound analogs that modulate the NF-κB signaling pathway. The assays described herein are suitable for screening large compound libraries to identify potent and selective inhibitors.
Data Presentation: Efficacy and Potency of this compound Analogs
The following tables summarize hypothetical quantitative data for a series of this compound analogs evaluated in the described HTS assays.
Table 1: Inhibition of NF-κB Reporter Gene Expression
| Compound ID | Analog Substitution | IC50 (µM) | Maximum Inhibition (%) | Z'-factor |
| ECD-001 | - | 1.2 | 95 | 0.85 |
| ECD-002 | 2-fluoro | 0.8 | 98 | 0.88 |
| ECD-003 | 4-chloro | 2.5 | 92 | 0.82 |
| ECD-004 | 3-methoxy | 5.1 | 85 | 0.79 |
| ECD-005 | 4-methyl | 1.5 | 94 | 0.86 |
| Control-Inhibitor | (e.g., BAY 11-7082) | 0.5 | 100 | 0.90 |
Table 2: Inhibition of NF-κB p65 Nuclear Translocation
| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Cell Viability (at 10 µM, %) |
| ECD-001 | 1.5 | 92 | 98 |
| ECD-002 | 0.9 | 95 | 99 |
| ECD-003 | 2.8 | 89 | 95 |
| ECD-004 | 5.8 | 82 | 97 |
| ECD-005 | 1.8 | 91 | 96 |
| Control-Inhibitor | (e.g., IKK-16) | 0.7 | 98 |
Table 3: Disruption of IKKβ-NEMO Protein-Protein Interaction (Hypothetical FP Assay)
| Compound ID | Ki (µM) | Fluorescence Polarization (mP) Shift at 10 µM |
| ECD-001 | 3.2 | -85 |
| ECD-002 | 2.1 | -95 |
| ECD-003 | 6.8 | -60 |
| ECD-004 | 12.5 | -45 |
| ECD-005 | 4.0 | -80 |
| Control-Inhibitor | (e.g., Small Molecule X) | 1.0 |
Signaling Pathway and Experimental Workflows
Caption: NF-κB signaling pathway and proposed inhibition by this compound analogs.
Caption: High-throughput screening workflow for this compound analogs.
Experimental Protocols
Primary Screening: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB. A cell line is used that contains a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and a corresponding decrease in luminescence.[2][3][10][11][12]
Materials:
-
HEK293 or similar cells stably transfected with an NF-κB-luciferase reporter construct.
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Assay medium (e.g., Opti-MEM).
-
This compound analog library (dissolved in DMSO).
-
TNF-α (Tumor Necrosis Factor-alpha), as an NF-κB activator.
-
Control inhibitor (e.g., BAY 11-7082).
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
White, opaque, 96-well or 384-well assay plates.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend reporter cells in complete culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs and control inhibitor in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
NF-κB Activation:
-
Prepare a solution of TNF-α in assay medium at a 2X concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the TNF-α solution to all wells except for the negative control wells (add 50 µL of assay medium instead).
-
Incubate the plate for 6 hours at 37°C.[11]
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence intensity using a plate reader.[3]
-
-
Data Analysis:
-
Normalize the data by setting the luminescence of the TNF-α treated wells (without inhibitor) as 100% activation and the untreated wells as 0%.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value for each active analog by fitting the data to a four-parameter logistic curve.
-
Secondary Screening: High-Content Imaging of NF-κB p65 Translocation
This cell-based imaging assay provides a more direct measure of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.[1][4][13][14][15]
Materials:
-
A549, HeLa, or similar adherent cell line with a large cytoplasm-to-nucleus ratio.
-
Complete culture medium.
-
Assay medium.
-
This compound analogs and control inhibitor.
-
TNF-α.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-NF-κB p65.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear stain: Hoechst 33342.
-
Black-walled, clear-bottom, 96-well or 384-well imaging plates.
-
High-content imaging system.
Protocol:
-
Cell Seeding:
-
Seed cells into imaging plates at a density that results in a sub-confluent monolayer after 24 hours (e.g., 5,000 cells/well for a 96-well plate).
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment and Activation:
-
Follow the same procedure as in the luciferase assay (Protocol 1, steps 2 and 3). A shorter TNF-α stimulation time (e.g., 30-60 minutes) is typically sufficient for translocation.[13]
-
-
Cell Staining:
-
Carefully aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block for 1 hour with blocking buffer.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and Hoechst stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (p65) channels.
-
Use image analysis software to:
-
Identify the nucleus of each cell based on the Hoechst signal.
-
Define the cytoplasm as a ring-like region around the nucleus.
-
Measure the mean fluorescence intensity of p65 in both the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
-
-
Data Analysis:
-
Average the nuclear-to-cytoplasmic ratio for all cells in each well.
-
Normalize the data and calculate IC50 values as described for the primary screen.
-
Tertiary Screening: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This biophysical assay can be used to investigate if the this compound analogs directly interfere with the assembly of the IKK complex, a key upstream event in NF-κB activation. This protocol is a template and requires the development of a specific fluorescent probe for the target protein-protein interaction (e.g., IKKβ-NEMO).[5][16][17][18]
Materials:
-
Purified IKKβ and NEMO proteins.
-
Fluorescently-labeled peptide derived from NEMO that binds to IKKβ (the "tracer").
-
FP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound analogs and a known control inhibitor.
-
Black, low-volume, 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Assay Development (Pre-screening):
-
Determine the dissociation constant (Kd) of the tracer for IKKβ by titrating IKKβ against a fixed concentration of the tracer.
-
Select a concentration of IKKβ that gives approximately 80% of the maximum polarization signal for the HTS.[18]
-
-
Compound Screening:
-
In a 384-well plate, add:
-
10 µL of this compound analog dilutions in FP assay buffer.
-
10 µL of IKKβ protein at a 2X concentration in FP assay buffer.
-
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer at a 2X concentration in FP assay buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
A decrease in the mP value indicates that the compound has displaced the fluorescent tracer from IKKβ.
-
Calculate the percent displacement for each compound.
-
Determine the IC50 or Ki values for active compounds.
-
Conclusion
The described high-throughput screening assays provide a robust platform for the identification and characterization of novel this compound analogs as inhibitors of the NF-κB signaling pathway. The tiered screening approach, from a primary reporter gene assay to a secondary high-content imaging assay and a tertiary biophysical assay, allows for the efficient identification of potent and specific lead candidates for further drug development. These protocols can be adapted to various laboratory automation platforms to facilitate the screening of large compound libraries.
References
- 1. scispace.com [scispace.com]
- 2. bowdish.ca [bowdish.ca]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]
- 5. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. High content, high-throughput screening for small molecule inducers of NF-κB translocation | PLOS One [journals.plos.org]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Synergistic Effects of Ethoxycoronarin D with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. One promising strategy to combat this threat is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can enhance their efficacy.[1][2] Natural products are a rich source of such synergistic agents.[3][4][5] This application note provides a detailed protocol for assessing the synergistic effects of Ethoxycoronarin D, a novel natural product, with conventional antibiotics against pathogenic bacteria.
The primary methods described are the checkerboard assay for determining the nature of the interaction (synergism, additivity, indifference, or antagonism) and the time-kill curve assay to evaluate the pharmacodynamics of the synergistic combination.[6][7][8] Understanding these interactions is crucial for the development of new and effective antimicrobial therapies.[2]
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound and each antibiotic that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
Antibiotic stock solutions
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) grown to mid-log phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare serial two-fold dilutions of this compound and each antibiotic in CAMHB in separate 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.[9]
Checkerboard Assay
Objective: To evaluate the in vitro interaction between this compound and an antibiotic.[6][7][10]
Protocol:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis.[7][10]
-
This creates a matrix of wells containing various concentrations of both agents.
-
Inoculate each well with the bacterial suspension as described for the MIC determination.
-
Include rows and columns with each agent alone to redetermine their individual MICs under the assay conditions.
-
Incubate the plate at 37°C for 18-24 hours.
-
Following incubation, assess bacterial growth in each well.
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[7][10]
-
FIC of this compound (A) = (MIC of A in combination) / (MIC of A alone)
-
FIC of Antibiotic (B) = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
The results are interpreted as follows[10][11]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of the synergistic combination over time.[8][12][13]
Protocol:
-
Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The combination of this compound and the antibiotic at the same sub-MIC concentrations.
-
-
Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the viable colony-forming units (CFU/mL).
-
Incubate the plates overnight and count the colonies.
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.[13]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against Test Strains.
| Compound | Test Strain 1 (μg/mL) | Test Strain 2 (μg/mL) | Test Strain 3 (μg/mL) |
| This compound | |||
| Antibiotic A | |||
| Antibiotic B | |||
| Antibiotic C |
Table 2: Checkerboard Assay Results for this compound in Combination with Antibiotics.
| Combination | Test Strain | MIC of this compound (Alone) | MIC of this compound (in Combination) | MIC of Antibiotic (Alone) | MIC of Antibiotic (in Combination) | FICI | Interpretation |
| This compound + Antibiotic A | Strain 1 | ||||||
| This compound + Antibiotic B | Strain 1 | ||||||
| This compound + Antibiotic A | Strain 2 | ||||||
| This compound + Antibiotic B | Strain 2 |
Table 3: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24 hours).
| Treatment | Test Strain 1 | Test Strain 2 |
| Growth Control | ||
| This compound (0.5 x MIC) | ||
| Antibiotic A (0.5 x MIC) | ||
| This compound + Antibiotic A | ||
| Log Reduction (Combination vs. Most Active Agent) |
Visualizations
Caption: Experimental workflow for assessing synergy.
Caption: Potential mechanisms of synergistic action.
References
- 1. Synergism between natural products and antibiotics against infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of combinations of antibiotics and natural products on antimicrobial resistance | News | The Microbiologist [the-microbiologist.com]
- 3. mdpi.com [mdpi.com]
- 4. medrxiv.org [medrxiv.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. emerypharma.com [emerypharma.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethoxycoronarin D in cancer cell line studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin D, a natural diterpene extracted from the rhizomes of Hedychium coronarium, has emerged as a promising anti-cancer agent.[1][2] Extensive in vitro studies have demonstrated its potent cytotoxic effects against a variety of cancer cell lines, including nasopharyngeal carcinoma, glioblastoma, and oral cancer.[1][2][3] The primary mechanisms of action of Coronarin D involve the induction of apoptosis and cell cycle arrest, mediated by the generation of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.[1][2] This document provides a detailed overview of the application of Coronarin D in cancer cell line studies, including its effects on cell viability, protocols for key experiments, and visualization of the underlying molecular mechanisms.
Data Presentation
Table 1: Cytotoxic Effects of Coronarin D on Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Nasopharyngeal Carcinoma | NPC-BM | 24 | ~8 | [1] |
| 48 | <8 | [1] | ||
| 72 | <8 | [1] | ||
| Nasopharyngeal Carcinoma | NPC-039 | 24 | ~8 | [1] |
| 48 | <8 | [1] | ||
| 72 | <8 | [1] | ||
| Glioblastoma | U-251 | Not Specified | Not Specified | [2] |
| Oral Cancer | 5FU-chemoresistant | Not Specified | Dose-dependent reduction | [4] |
Note: Specific IC50 values for U-251 and 5FU-chemoresistant oral cancer cell lines were not explicitly provided in the cited literature, but a dose-dependent decrease in cell viability was reported.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Coronarin D on cancer cells.
Materials:
-
Cancer cell lines (e.g., NPC-BM, NPC-039)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Coronarin D (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Coronarin D (e.g., 0, 2, 4, 8 µM) for different time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with Coronarin D.
Materials:
-
Cancer cell lines
-
Coronarin D
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Coronarin D for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
This protocol is used to determine the effect of Coronarin D on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Coronarin D
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with Coronarin D for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways affected by Coronarin D.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Coronarin D in cancer cells.
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ethoxycoronarin D Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Ethoxycoronarin D in aqueous media.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound for in vitro and in vivo experiments.
Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.
Cause: this compound is a hydrophobic molecule with poor water solubility. Direct addition to an aqueous environment will cause it to precipitate.
Solutions:
-
Use of Co-solvents: For in vitro assays, dissolving this compound in a water-miscible organic solvent before adding it to the aqueous medium is a common practice.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are frequently used.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO, ethanol, or methanol.
-
Serially dilute the stock solution in the same solvent to create working stocks.
-
Add a small volume of the working stock to your aqueous experimental medium (e.g., cell culture media, buffer) to reach the final desired concentration.
-
-
Important Consideration: The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cellular toxicity or artifacts.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
-
pH Adjustment: While less common for neutral hydrophobic compounds, exploring the pH dependence of solubility can be beneficial if the molecule has ionizable groups. The structure of this compound suggests it is unlikely to be significantly affected by pH changes within a physiological range.
Problem 2: The required concentration of this compound for an experiment cannot be achieved without using a high, potentially toxic, concentration of co-solvent.
Cause: The limited solubility of this compound may require a higher volume of the stock solution, leading to an unacceptable final co-solvent concentration.
Solutions:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
General Protocol for Complex Formation (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and the chosen cyclodextrin.
-
In a mortar, add the cyclodextrin and a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the this compound to the paste while continuously kneading for a set period (e.g., 30-60 minutes).
-
Dry the resulting complex, for example, in a vacuum oven at a controlled temperature.
-
The resulting powder can then be dissolved in an aqueous medium.
-
-
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can significantly enhance its solubility and bioavailability.
-
Types of Nanoparticles: Polymeric nanoparticles (e.g., PLGA) and lipid-based nanoparticles are suitable for hydrophobic drugs.[6][7][8]
-
General Protocol for Nanoprecipitation (for polymeric nanoparticles): [9]
-
Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile). This is the organic phase.
-
Prepare an aqueous phase, which may contain a stabilizer (e.g., a surfactant like Tween 80).
-
Under stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized).
-
-
Problem 3: Inconsistent experimental results or signs of cellular stress observed.
Cause: This could be due to the precipitation of this compound in the experimental medium over time, leading to variable effective concentrations, or cellular toxicity from the solubilization method itself.
Solutions:
-
Solubility and Stability Assessment:
-
Visually inspect your final working solution for any signs of precipitation before and during the experiment.
-
Consider performing a simple solubility test by preparing different concentrations of this compound in your final aqueous medium and observing them over the experimental timeframe for any precipitation.
-
-
Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin solution) without this compound. This will help differentiate the effects of the compound from the effects of the vehicle.
-
Cytotoxicity Assessment of the Vehicle: Before conducting your main experiments, it is advisable to test the toxicity of your chosen solubilization method on the cells or model system you are using. This can be done by treating the cells with a range of concentrations of the vehicle alone and assessing cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: Which solubilization method is best for my specific application?
The choice of solubilization method depends on the experimental context:
| Method | Best For | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | In vitro cell-based assays, initial screening | Simple, quick, and widely used. | Potential for solvent toxicity at higher concentrations.[1][2] |
| Cyclodextrins | In vitro and in vivo studies where higher aqueous concentrations are needed. | Can significantly increase aqueous solubility, generally low toxicity.[4] | Complex preparation is required, potential for interaction with other components in the medium. |
| Nanoparticles | In vivo studies, drug delivery applications. | Can improve bioavailability, protect the compound from degradation, and allow for targeted delivery.[6][7] | More complex and time-consuming preparation and characterization are required. |
Q3: Are there any known signaling pathways affected by this compound or related compounds?
This compound belongs to the labdane (B1241275) diterpene family. Studies on related labdane diterpenes and its parent compound, Coronarin D, suggest potential involvement in several key signaling pathways:
-
PI3K/AKT Pathway: Some labdane diterpenes have been shown to exert cytoprotective effects through the activation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[10][11][12][13]
-
NF-κB Pathway: Coronarin D has been reported to have anti-inflammatory and cytotoxic activities, which may be mediated through the inhibition of the NF-κB signaling pathway.[14][15][16][17][18] This pathway is a key regulator of inflammation, immunity, and cell survival.
Below are diagrams illustrating these potential signaling pathways.
Caption: Potential activation of the PI3K/AKT signaling pathway by this compound.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Suppression of PI3K/Akt/mTOR Signaling Pathway and Antioxidant System and Reversal of Cancer Cells Resistance to Cisplatin under the Effect of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethoxycoronarin D for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Ethoxycoronarin D for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a labdane-type diterpene, structurally related to Coronarin D, which is isolated from plants of the Zingiberaceae family. While direct studies on this compound are limited, based on its analog Coronarin D, its mechanism of action is believed to involve the modulation of key signaling pathways implicated in inflammation and cell survival. The primary proposed mechanisms are:
-
Inhibition of the NF-κB Pathway: Coronarin D has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response and cell survival. By inhibiting NF-κB, this compound may reduce the expression of pro-inflammatory genes and promote apoptosis in target cells.
-
Activation of the MAPK Pathway: Coronarin D has also been observed to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by stimulating ERK/JNK phosphorylation. This activation can lead to the induction of apoptosis, a form of programmed cell death.
These pathways are crucial in various physiological and pathological processes, making this compound a compound of interest for further investigation.
Q2: What is a recommended starting dose for in vivo experiments with this compound?
Currently, there is no established in vivo dosage for this compound. However, based on studies with structurally and functionally similar labdane (B1241275) diterpenes, a starting dose range can be proposed for dose-finding studies. It is crucial to perform a dose-escalation study to determine the optimal and safe dose for your specific animal model and experimental endpoint.
| Compound | Animal Model | Dosage Range | Route of Administration | Reference Compound |
| This compound (Proposed) | Mice | 10 - 50 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Based on Andrographolide and Sclareol |
| Andrographolide | Rats | 20 - 200 mg/kg | Oral (p.o.) | Labdane Diterpene |
| Sclareol | Mice | 50 - 150 mg/kg | Oral (p.o.) | Labdane Diterpene |
It is imperative to start with a low dose (e.g., 10 mg/kg) and carefully monitor the animals for any signs of toxicity before escalating the dose.
Q3: How should I prepare this compound for in vivo administration?
This compound, like other diterpenes, is a hydrophobic compound with poor water solubility. Therefore, a suitable vehicle is required for its administration. Here are some recommended options:
| Vehicle | Composition | Route of Administration | Considerations |
| Corn Oil | 100% Corn Oil | Oral (p.o.), Intraperitoneal (i.p.) | Commonly used for hydrophobic compounds. Ensure the compound is fully dissolved or forms a stable suspension. |
| DMSO/Saline Emulsion | 5-10% DMSO in sterile saline | Intraperitoneal (i.p.) | DMSO helps to dissolve the compound, but high concentrations can be toxic. The final DMSO concentration should be kept as low as possible. |
| PEG 400/Saline | 10-20% PEG 400 in sterile saline | Intraperitoneal (i.p.), Intravenous (i.v.) | Polyethylene glycol 400 can improve the solubility of hydrophobic drugs. |
| Carboxymethylcellulose (CMC) Suspension | 0.5-1% CMC in sterile water | Oral (p.o.) | Forms a suspension for oral gavage. Requires vigorous mixing to ensure homogeneity. |
Always prepare fresh formulations on the day of the experiment and include a vehicle-only control group in your study design.
Q4: What are the potential side effects or toxicity concerns with this compound?
Specific toxicity data for this compound is not available. However, based on related labdane diterpenes, researchers should be vigilant for the following potential signs of toxicity, especially at higher doses:
-
Changes in body weight (loss or failure to gain)
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur or other signs of poor health
-
Gastrointestinal distress (diarrhea, constipation)
An acute toxicity study is recommended as part of the initial dose-finding experiments. One study on a nutraceutical containing natural compounds used a high single dose of 2000 mg/kg in mice without significant adverse effects, suggesting a potentially wide therapeutic window for some natural products. However, this is not specific to this compound and caution is advised.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty in dissolving this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Increase Sonication: Use a bath or probe sonicator to aid in the dissolution process.
-
Gentle Warming: Gently warm the vehicle (e.g., to 37°C) to increase solubility. Avoid excessive heat which may degrade the compound.
-
Co-solvents: For aqueous-based vehicles, consider adding a small percentage of a co-solvent like DMSO or ethanol (B145695) (ensure the final concentration is non-toxic).
-
Alternative Vehicles: If solubility issues persist, try a different vehicle from the list provided in the FAQs. For highly problematic compounds, consider more advanced formulation strategies like nanocrystal suspensions or liposomal encapsulation.
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: High variability in the observed effects of this compound across different experimental cohorts.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure that the drug formulation is homogenous before each administration, especially if it is a suspension. Vortex or sonicate the stock solution before drawing each dose.
-
Accurate Dosing: Calibrate all pipettes and syringes regularly. Ensure precise administration of the intended volume.
-
Animal Health and Husbandry: Maintain consistent environmental conditions (temperature, light cycle, diet) for all animals. Ensure animals are healthy and free from underlying infections.
-
Standardized Procedures: Standardize all experimental procedures, including the timing of drug administration, sample collection, and data analysis.
-
Issue 3: No Observable Effect at the Initial Doses
-
Problem: The initial doses of this compound do not produce the expected biological effect.
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, gradually increase the dose. Refer to the dosage table for a suggested range.
-
Route of Administration: The bioavailability of a compound can vary significantly with the route of administration. If oral administration is ineffective, consider intraperitoneal injection for more direct systemic exposure.
-
Pharmacokinetic Analysis: If resources allow, perform a preliminary pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will provide valuable information on its bioavailability and half-life.
-
Compound Integrity: Verify the purity and stability of your this compound stock.
-
Experimental Protocols
Protocol 1: Acute Toxicity and Dose-Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound in mice.
-
Animals: Healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females.
-
Groups (n=3-5 per group):
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
-
Group 3: 50 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
Group 5: 250 mg/kg this compound
-
Group 6: 500 mg/kg this compound
-
-
Procedure:
-
Administer a single dose of this compound or vehicle via the chosen route (e.g., i.p. or p.o.).
-
Monitor animals closely for the first 4 hours for any immediate adverse effects.
-
Record body weight, food and water intake, and clinical signs of toxicity daily for 14 days.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis if necessary.
-
-
Endpoint: Determine the MTD as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
Protocol 2: Efficacy Study in a Relevant In Vivo Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a specific disease model (e.g., a tumor xenograft model or an inflammation model).
-
Animals: Appropriate animal model for the disease under investigation.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low dose this compound (e.g., 25 mg/kg/day)
-
Group 3: High dose this compound (e.g., 50 mg/kg/day)
-
Group 4: Positive control (a known effective drug for the model)
-
-
Procedure:
-
Initiate the disease model.
-
Begin treatment with this compound, vehicle, or positive control at a predetermined time point.
-
Administer the treatment daily or as determined by the compound's pharmacokinetics.
-
Monitor disease progression using relevant parameters (e.g., tumor volume, inflammatory markers).
-
Record body weight and clinical signs throughout the study.
-
-
Endpoint: At the end of the study, collect tissues of interest for analysis (e.g., histology, western blot, qPCR) to assess the effect of this compound on the disease and its molecular targets.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: General workflow for in vivo experiments.
How to prevent degradation of Ethoxycoronarin D in cell culture
Welcome to the technical support center for Ethoxycoronarin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a labdane-type diterpenoid.[1] Diterpenoids are a large and diverse class of naturally occurring compounds built from four isoprene (B109036) units. The labdane (B1241275) skeleton is a common bicyclic structure within this class.
Q2: I am observing a decrease in the biological activity of this compound in my multi-day cell culture experiment. What could be the cause?
A decline in the expected biological activity of this compound over time in cell culture can be attributed to several factors, including:
-
Chemical Instability in Culture Medium: The compound may be degrading due to the aqueous environment, pH, temperature, or light exposure.
-
Metabolism by Cells: The cultured cells may be metabolizing this compound into inactive forms.
-
Adsorption to Labware: The compound might be binding to the plastic surfaces of your culture plates, flasks, or tubes, thereby reducing its effective concentration in the medium.
-
Precipitation: this compound may have limited solubility in the aqueous culture medium, leading to precipitation over time.
Q3: Are there known degradation pathways for labdane diterpenoids like this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, labdane diterpenoids, in general, can be susceptible to oxidation, isomerization, and hydrolysis, particularly of any ester or lactone functionalities, if present. Given its structure, which includes a lactone ring and double bonds, this compound may be prone to hydrolysis and oxidation.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes hydrolysis. |
| Concentration | 1-10 mM | High enough to minimize the number of dilutions needed, but not so high as to risk precipitation upon freezing. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Aliquoting | Small, single-use aliquots | Minimizes freeze-thaw cycles which can degrade the compound. |
| Light Protection | Amber vials or wrap in foil | Protects from light-induced degradation. |
Troubleshooting Guide: Degradation of this compound in Cell Culture
This guide will help you troubleshoot and mitigate the potential degradation of this compound in your experiments.
Problem: Loss of this compound Activity
If you observe a significant loss of activity, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Hydrolysis in Aqueous Media | Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly prepared compound every 24-48 hours. |
| Oxidation | Minimize the exposure of stock solutions and media containing this compound to air and light. Consider adding antioxidants to the culture medium if compatible with your experimental design. |
| pH Instability | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Use a well-buffered medium, especially for high-density cultures. |
| Enzymatic Degradation by Serum | If using fetal bovine serum (FBS), consider heat-inactivating it (56°C for 30 minutes) to denature degradative enzymes. Alternatively, if your cell line permits, reduce the serum concentration or use a serum-free medium during the treatment period. |
| Cellular Metabolism | If you suspect cellular metabolism, you can assess the stability of this compound in the presence and absence of cells. If the compound is rapidly metabolized, you may need to use higher concentrations or more frequent dosing. |
| Adsorption to Plasticware | Use low-protein-binding plates and tubes for your experiments to minimize non-specific binding of the compound. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (with and without serum, as applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile, low-protein-binding microcentrifuge tubes (one for each time point).
-
As a control, prepare a parallel set of tubes with this compound in a serum-free medium to assess the impact of serum components.
-
For an additional control to assess cellular metabolism, prepare a set of wells in a culture plate with your cells and another set without cells, both containing the this compound working solution.
-
-
Incubation:
-
Place all tubes and plates in a 37°C, 5% CO₂ incubator.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube/well from each condition.
-
-
Sample Processing:
-
For samples with cells, centrifuge to pellet the cells and collect the supernatant.
-
Store all samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
Data Interpretation:
The resulting graph will provide a stability profile of this compound under your specific cell culture conditions. A significant decrease in concentration over time indicates degradation.
Visualizations
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Refining Purification Methods for Ethoxycoronarin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Ethoxycoronarin D. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to perform preliminary analysis of the crude extract. This involves techniques like Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to get an initial estimate of the concentration of this compound and the complexity of the mixture.[1] It is also advisable to conduct a literature search for the purification of similar diterpenoids to identify suitable starting conditions for chromatography.[2][3]
Q2: I am observing low recovery of this compound after column chromatography. What are the possible causes and solutions?
A2: Low recovery can stem from several factors. The compound might be irreversibly adsorbed onto the stationary phase, especially if using silica (B1680970) gel with highly active sites.[4] To mitigate this, you can deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the solvent system. Another possibility is that the chosen solvent system is not strong enough to elute the compound effectively. You can gradually increase the polarity of the mobile phase to ensure complete elution. Also, consider alternative purification techniques like Counter-Current Chromatography (CCC), which avoids irreversible adsorption.[4]
Q3: My purified this compound sample still shows impurities when analyzed by HPLC. How can I improve the purity?
A3: If impurities persist, a multi-step purification strategy is often necessary.[5] Combining different chromatographic techniques that separate based on different principles can be highly effective. For example, you could follow a normal-phase silica gel chromatography step with a reversed-phase HPLC (RP-HPLC) separation.[6] Optimizing the HPLC method by adjusting the mobile phase composition, gradient slope, temperature, and flow rate can significantly enhance resolution.[7][8] For structurally similar impurities, preparative HPLC with a high-efficiency column is often the best solution.[2]
Q4: I am noticing degradation of this compound during the purification process. What steps can I take to prevent this?
A4: Diterpenoids can be sensitive to heat, light, and acidic or basic conditions.[9] To prevent degradation, it is advisable to work at lower temperatures and protect the sample from light. Using buffered mobile phases in chromatography can help maintain a neutral pH. If the compound is particularly labile, techniques like supercritical fluid chromatography (SFC) or using macroporous adsorption resins, which often employ milder conditions, could be considered.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing in HPLC | - Interaction of basic functional groups in this compound with acidic silanols on the silica-based column.- Column overload. | - Add a competing base like triethylamine (0.1%) to the mobile phase.- Use a base-deactivated column.- Reduce the sample injection volume or concentration.[10] |
| Peak Fronting in HPLC | - Sample mass overload.- Sample dissolved in a solvent stronger than the mobile phase. | - Decrease the amount of sample injected.- Dissolve the sample in the initial mobile phase.[10] |
| Peak Splitting in HPLC | - Column blockage or void formation.- Co-elution of an impurity. | - Flush the column with a strong solvent or reverse the column direction and flush.- Replace the column if damaged.- Optimize selectivity by changing the mobile phase or stationary phase to resolve the impurity.[10] |
| Co-elution of Isomers | - Isomers have very similar polarities and structures. | - Utilize a different stationary phase (e.g., C18 RP-HPTLC plates have shown success in separating isomeric triterpenols).[6]- Employ a different chromatographic technique like Counter-Current Chromatography (CCC).- Optimize HPLC conditions, such as using a shallower gradient and lower flow rate, to maximize resolution. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in temperature. | - Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.[7] |
Quantitative Data Summary
The following table provides an example of how to present quantitative data for different purification methods. The values are hypothetical and intended to serve as a template for method development and comparison.
| Purification Method | Stationary Phase | Mobile Phase System (v/v) | Purity (%) | Yield (%) | Notes |
| Vacuum Liquid Chromatography (VLC) | Silica Gel 60 | Hexane:Ethyl Acetate (gradient) | 65 | 85 | Good for initial fractionation of crude extract.[11] |
| Flash Chromatography | Silica Gel 60 | Dichloromethane:Methanol (gradient) | 80 | 70 | Faster than traditional column chromatography. |
| Preparative HPLC (Normal Phase) | Silica Gel | Hexane:Isopropanol (95:5) | 95 | 50 | High purity but lower yield due to multiple injections. |
| Preparative HPLC (Reversed Phase) | C18 | Acetonitrile:Water (gradient) | >99 | 40 | Excellent for final polishing and removing closely related impurities.[2] |
| Counter-Current Chromatography (CCC) | - | Hexane:Ethyl Acetate:Methanol:Water (5:5:3:2) | 98 | 65 | No irreversible adsorption, good for labile compounds.[4] |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Fraction Screening
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of each fraction in a suitable solvent (e.g., dichloromethane). Spot the dissolved samples 1 cm from the bottom of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).[12]
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for the spot corresponding to this compound to guide solvent system selection for column chromatography.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 70% B
-
35-45 min: 70% B (re-equilibration)
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm.
-
Injection: Dissolve the partially purified sample in the initial mobile phase and inject. The injection volume will depend on the column capacity and sample concentration.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Evaporation: Combine pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Ethoxycoronarin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized Ethoxycoronarin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a semi-synthetic labdane-type diterpenoid derived from Coronarin D.[1][2][3] Like other labdane (B1241275) diterpenes, it is investigated for its potential therapeutic properties, which may include anti-inflammatory, antimicrobial, and cytotoxic activities.[1][4][5][6][7][8][9][10] Batch-to-batch consistency is crucial because variations in purity, impurity profile, and yield can significantly impact experimental results, affecting the compound's efficacy and safety profile.[11]
Q2: What are the common sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in organic synthesis can arise from several factors:
-
Reagent Quality: Differences in the purity and reactivity of starting materials and reagents.
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, stirring speed, and atmospheric moisture.
-
Work-up and Purification: Inconsistencies in extraction, washing, and chromatographic purification procedures.
-
Human Factor: Variations in experimental technique and interpretation between different researchers or even the same researcher over time.
-
Solvent Purity: Presence of impurities or water in solvents can alter reaction pathways.
Q3: How can I minimize batch-to-batch variability?
Minimizing variability requires a systematic and well-documented approach:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all synthesis and purification steps.
-
Reagent Qualification: Use high-purity, well-characterized reagents from a consistent supplier.
-
Inert Atmosphere: Conduct moisture-sensitive reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Process Analytical Technology (PAT): Implement in-process controls, such as TLC or LC-MS, to monitor reaction progress and ensure consistent endpoints.
-
Consistent Purification: Standardize the purification method, including the type and amount of stationary phase, solvent gradients, and fraction collection parameters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of product | The product may be unstable under the reaction or work-up conditions. Perform stability tests on a small scale. Consider milder reagents or purification methods. | |
| Loss during work-up/purification | The product may be partially soluble in the aqueous phase or strongly adsorbed to the stationary phase during chromatography. Analyze all phases and spent materials for the presence of the product. | |
| Inconsistent Purity | Inefficient purification | Optimize the chromatography conditions (e.g., solvent system, gradient, column loading). Consider using a different purification technique, such as preparative HPLC. |
| Co-eluting impurities | Use a different chromatographic method (e.g., reversed-phase vs. normal-phase) or a different analytical technique (e.g., GC-MS if the compound is volatile) to resolve impurities. | |
| Product degradation on storage | Assess the stability of the purified compound under different storage conditions (temperature, light, atmosphere). Store in a cool, dark, and inert environment. | |
| Presence of Unexpected Byproducts | Side reactions | Re-evaluate the reaction mechanism for potential side reactions. Consider using more selective reagents or protecting groups. |
| Impurities in starting materials | Characterize all starting materials thoroughly before use. Purify starting materials if necessary. | |
| Reaction temperature too high | High temperatures can lead to decomposition and side reactions. Run the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Variable Spectroscopic Data (NMR, MS) | Residual solvents | Ensure the product is thoroughly dried under high vacuum. Identify residual solvent peaks in the 1H NMR spectrum. |
| Polymorphism | Different crystalline forms of the compound can give slightly different solid-state NMR or IR spectra. Analyze by techniques like powder X-ray diffraction (PXRD). | |
| Isomeric impurities | The presence of diastereomers or regioisomers can complicate spectra. Optimize reaction conditions to favor the formation of the desired isomer and use high-resolution chromatography for purification. |
Experimental Protocols
The following are generalized protocols for the quality control of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the compound. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive and negative ESI.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound and potential byproducts.
-
Analysis: Confirm the presence of the [M+H]+ or [M+Na]+ ion corresponding to the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Experiments:
-
1H NMR: Provides information on the proton environment.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to confirm the connectivity of the molecule.
-
-
Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of this compound.
Quantitative Data Summary
The following table provides hypothetical target specifications for a batch of this compound. Actual specifications should be established based on experimental data and the requirements of the intended application.
| Parameter | Target Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference spectra | 1H NMR, 13C NMR, MS |
| Purity | ≥ 95% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 2.0% | HPLC |
| Residual Solvents | ≤ 0.5% | 1H NMR or GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Visualizations
Hypothetical Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Batch Variability
Caption: A decision tree to diagnose sources of batch variability.
Potential Anti-inflammatory Signaling Pathway of this compound
Labdane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5][6][12]
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Semi-synthetic diversification of coronarin D, a labdane diterpene, under Ugi reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic diterpenoids from Croton kongensis inhibiting tumor proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Coronarin D and Ethoxycoronarin D
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the known bioactivity of Coronarin D, a labdane (B1241275) diterpene with significant therapeutic potential. While the initial intent was to compare the bioactivity of Coronarin D with its ethoxy derivative, Ethoxycoronarin D, an extensive literature search revealed a notable absence of scientific data on this compound. Therefore, this document will focus exclusively on the well-documented anti-inflammatory and anticancer properties of Coronarin D, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This information is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.
Introduction
Coronarin D is a natural compound isolated from the rhizomes of plants in the ginger family (Zingiberaceae), such as Hedychium coronarium.[1][2] It has garnered considerable interest in the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide synthesizes the current understanding of Coronarin D's bioactivity, with a focus on its mechanisms of action at the molecular level.
Quantitative Bioactivity Data for Coronarin D
The following tables summarize the key quantitative data on the anticancer and anti-inflammatory activities of Coronarin D from various studies.
Table 1: Anticancer Activity of Coronarin D
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| U-251 | Glioblastoma | SRB Assay | Total Growth Inhibition (TGI) | <50 | [1] |
| 786-0 | Kidney Cancer | SRB Assay | Total Growth Inhibition (TGI) | <50 | [1] |
| PC-3 | Prostate Cancer | SRB Assay | Total Growth Inhibition (TGI) | <50 | [1] |
| OVCAR-3 | Ovarian Cancer | SRB Assay | Total Growth Inhibition (TGI) | <50 | [1] |
| NPC-BM | Nasopharyngeal Carcinoma | MTT Assay | IC50 (48h) | ~4 | [3] |
| NPC-039 | Nasopharyngeal Carcinoma | MTT Assay | IC50 (48h) | ~6 | [3] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | [5] |
| Sk-hep-1 | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Anti-Inflammatory Activity of Coronarin D
| Assay System | Measured Effect | Parameter | Value (µg/mL) | Reference |
| fMLP/CB-induced human neutrophils | Inhibition of superoxide (B77818) anion generation | IC50 | ≤4.52 | [2] |
| fMLP/CB-induced human neutrophils | Inhibition of elastase release | IC50 | ≤6.17 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioactivity of Coronarin D.
Anticancer Activity Assays
1. Cell Viability and Proliferation Assays:
-
MTT Assay:
-
Human nasopharyngeal carcinoma cells (NPC-BM and NPC-039) are seeded in 96-well plates.[3]
-
Cells are treated with varying concentrations of Coronarin D (e.g., 0, 2, 4, and 8 µM) for 24, 48, and 72 hours.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
-
-
SRB (Sulphorhodamine B) Assay:
-
Human tumor cell lines are seeded in 96-well plates (3 × 10⁴ cells/mL) and incubated for 24 hours.[1]
-
Cells are treated with a range of Coronarin D concentrations (e.g., 0.79 to 785.0 µM) for 48 hours.[1]
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at a specific wavelength (e.g., 515 nm).
-
The Total Growth Inhibition (TGI) is calculated, representing the concentration at which the net cell growth is zero.[1]
-
2. Apoptosis Assays:
-
Annexin V/7-AAD Staining:
-
U-251 glioblastoma cells are seeded in 12-well plates (3 × 10⁴ cells/well) and incubated for 24 hours.[1]
-
Cells are treated with Coronarin D (e.g., 10, 20, and 40 µM) for 12 and 24 hours.[1]
-
Cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-PE and 7-Aminoactinomycin D (7-AAD) are added to the cell suspension and incubated in the dark.[1]
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
U-251 cells are seeded in 12-well plates and treated with Coronarin D (e.g., 20 and 40 µM) for 6 hours.[1]
-
Cells are incubated with Rhodamine-123, a fluorescent dye that accumulates in mitochondria with intact membrane potential.[1]
-
After incubation and washing, the cells are analyzed by flow cytometry to measure the fluorescence intensity, which is proportional to the mitochondrial membrane potential.[1]
-
Anti-Inflammatory Activity Assays
1. Inhibition of Superoxide Anion Generation and Elastase Release:
-
Human neutrophils are isolated from the blood of healthy donors.
-
Neutrophils are pre-incubated with various concentrations of Coronarin D.
-
The cells are then stimulated with fMLP (formyl-L-methionyl-L-leucyl-L-phenylalanine) and cytochalasin B (CB).[2][6]
-
For superoxide anion generation, the reduction of ferricytochrome c is measured spectrophotometrically.
-
For elastase release, the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) is measured.
-
The IC50 values are calculated from the dose-response curves.
Signaling Pathway Analysis
1. Western Blotting for NF-κB and MAPK Pathway Proteins:
-
Cells (e.g., KBM-5, NPC-BM, NPC-039) are treated with Coronarin D for specified times and concentrations.[3][7]
-
Whole-cell lysates, cytoplasmic extracts, or nuclear extracts are prepared.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, phospho-p65, total IκBα, total p65, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38).[3][7]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
2. NF-κB Reporter Gene Assay:
-
Cells (e.g., A293) are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., secreted alkaline phosphatase - SEAP).[7]
-
Transfected cells are treated with Coronarin D and then stimulated with an NF-κB activator (e.g., TNF-α).[7]
-
The activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured.
-
A decrease in reporter activity in the presence of Coronarin D indicates inhibition of NF-κB transcriptional activity.
Signaling Pathways and Mechanisms of Action
Coronarin D exerts its bioactivity through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
Coronarin D has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation.[8] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Coronarin D blocks the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes.[7]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Coronarin D has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, while the effect on the Extracellular signal-regulated kinase (ERK) pathway appears to be cell-type dependent.[5][9] The activation of JNK and p38 by Coronarin D is often associated with the induction of apoptosis in cancer cells.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the bioactivity of a compound like Coronarin D.
Conclusion and Future Directions
Coronarin D demonstrates significant potential as a therapeutic agent, with robust anti-inflammatory and anticancer activities documented in numerous preclinical studies. Its ability to modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed effects.
The striking lack of publicly available data on this compound highlights a significant knowledge gap. Future research should focus on the synthesis and biological evaluation of this compound and other derivatives of Coronarin D. Such studies would be invaluable for establishing structure-activity relationships and potentially identifying analogues with improved potency, selectivity, or pharmacokinetic profiles. A direct comparative study of Coronarin D and this compound is warranted to determine the impact of the ethoxy modification on the compound's bioactivity. Such research could pave the way for the development of novel and more effective therapeutic strategies for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. New Labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronarin A | CAS:119188-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Coronarin D Against Resistant Bacteria: A Comparative Analysis
A notable gap in current research exists regarding "Ethoxycoronarin D." Extensive searches have yielded no specific data on the antimicrobial properties of this particular derivative. Therefore, this guide will focus on the well-documented antimicrobial activities of its parent compound, Coronarin D, a naturally occurring labdane-type diterpene isolated from the rhizomes of Hedychium coronarium. This analysis will provide a comparative overview of Coronarin D's efficacy against resistant bacterial strains, offering valuable insights for researchers and drug development professionals.
Coronarin D has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its efficacy, especially in combination with conventional antibiotics, positions it as a promising candidate for further investigation in the fight against antimicrobial resistance.
Comparative Antimicrobial Efficacy
Coronarin D exhibits selective bactericidal activity, proving effective against a range of Gram-positive pathogens while showing limited to no activity against Gram-negative bacteria.[1]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The potency of Coronarin D is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
| Microorganism | Coronarin D MIC (µg/mL) | Coronarin D MBC (µg/mL) | Oxacillin (B1211168) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Gentamicin (B1671437) MIC (µg/mL) |
| Staphylococcus aureus | 12.5[1][3] | 25[3] | >256 | 25[3] | 0.78[3] |
| Staphylococcus epidermidis | 12.5[1][3] | 25[3] | 128 | 50[3] | 0.39[3] |
| Enterococcus faecalis | 50[1] | 100[1] | 128 | - | - |
| Bacillus cereus | 6.25[1] | 12.5[1] | 16 | - | - |
Note: Data compiled from multiple sources.[1][3] Variations in MIC values can occur due to different testing methodologies and bacterial strains.
Synergistic Activity with Conventional Antibiotics
A significant attribute of Coronarin D is its ability to act synergistically with existing antibiotics, enhancing their efficacy against resistant strains.[1][2] This synergistic potential could revitalize the utility of older antibiotics and combat the development of resistance.
In checkerboard assays, combinations of Coronarin D with various antibiotics have demonstrated a significant reduction in the MIC of the conventional drug. For instance, when combined with Coronarin D, the MIC of oxacillin against B. cereus and gentamicin against E. faecalis was reduced by up to 128-fold.[1] Of 36 tested combinations with nine different antibiotics, 47% showed total synergism and 33% showed partial synergistic interaction.[1][2]
Mechanism of Action
The antibacterial action of Coronarin D is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane.[3] This leads to the leakage of cellular contents and ultimately, cell death. Furthermore, Coronarin D has been shown to inhibit biofilm formation at sub-MIC concentrations, a crucial factor in many persistent and chronic bacterial infections.[3] At a concentration of 0.25x MIC, Coronarin D reduced biofilm formation in S. aureus by 34.17% and in S. epidermidis by 43.63%.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antimicrobial activity of compounds like Coronarin D.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][4]
References
Cross-Validation of Coronarin D's Anti-Cancer Effects in Diverse Human Cancer Cell Lines
A Comparative Analysis of Efficacy and Cellular Mechanisms
This guide provides a comprehensive comparison of the biological effects of Coronarin D, a natural compound isolated from the rhizomes of Hedychium coronarium, across various human cancer cell lines. The data presented herein summarizes key findings on its anti-proliferative, pro-apoptotic, and autophagy-inducing activities, offering researchers and drug development professionals a cross-validated perspective on its potential as a therapeutic agent. The supporting experimental data and detailed protocols are provided to facilitate reproducibility and further investigation into its mechanisms of action.
Quantitative Comparison of Coronarin D's Effects
The efficacy of Coronarin D varies across different cancer cell lines, as demonstrated by the following quantitative data on cell viability and apoptosis induction.
Table 1: Cytotoxic Effects of Coronarin D on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction (approx.) | Reference |
| NPC-BM | Nasopharyngeal Carcinoma | MTT | 8 | 24 | >50% | [1] |
| NPC-039 | Nasopharyngeal Carcinoma | MTT | 8 | 24 | >50% | [1] |
| SAS | Oral Cancer | Not Specified | Not Specified | Not Specified | Significant Decrease | [2] |
| OECM-1 | Oral Cancer | Not Specified | Not Specified | Not Specified | Significant Decrease | [2] |
Table 2: Induction of Apoptosis by Coronarin D
| Cell Line | Cancer Type | Method | Concentration (µM) | Incubation Time (h) | Observations | Reference |
| NPC-BM | Nasopharyngeal Carcinoma | DAPI Staining | 4, 8 | 24 | Increased apoptotic cells with condensed and fragmented nuclei | [1] |
| NPC-039 | Nasopharyngeal Carcinoma | DAPI Staining | 4, 8 | 24 | Increased apoptotic cells with condensed and fragmented nuclei | [1] |
| NPC-BM | Nasopharyngeal Carcinoma | Annexin V-FITC/PI | 4, 8 | 24 | Dose-dependent increase in apoptotic cells | [1] |
| NPC-039 | Nasopharyngeal Carcinoma | Annexin V-FITC/PI | 4, 8 | 24 | Dose-dependent increase in apoptotic cells | [1] |
| SAS | Oral Cancer | Not Specified | Not Specified | Not Specified | Increased loss of mitochondrial membrane potential, activation of caspases-8, -9, -3 | [2] |
| OECM-1 | Oral Cancer | Not Specified | Not Specified | Not Specified | Increased loss of mitochondrial membrane potential, activation of caspases-8, -9, -3 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Treatment: Human nasopharyngeal carcinoma (NPC-BM and NPC-039) and oral cancer (SAS and OECM-1) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded and allowed to attach overnight before being treated with varying concentrations of Coronarin D (0-8 µM) for the indicated time periods (24, 48, 72 hours).
2. Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates. After treatment with Coronarin D, 20 µl of MTT solution (5 mg/ml) was added to each well and incubated for 4 hours at 37°C. The supernatant was then discarded, and 100 µl of DMSO was added to dissolve the formazan (B1609692) crystals. The optical density was measured at 490 nm with a reference wavelength of 630 nm using a microplate reader.[1]
3. Apoptosis Detection:
-
DAPI Staining: After treatment, cells were fixed and stained with 4',6-diamidino-2-phenylindole (DAPI). Morphological changes in the nuclei, such as chromatin condensation and fragmentation, were observed under a fluorescence microscope to identify apoptotic cells.[1]
-
Annexin V-FITC/PI Double Staining: To quantify apoptosis, treated cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.[3]
4. Western Blot Analysis: Treated cells were lysed to extract total proteins. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., LC3, p62, p38, JNK, caspase-3, etc.), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
5. Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were detected using the fluorescent probe DCFH-DA. After treatment with Coronarin D, cells were incubated with 25 µM DCFH-DA for 30 minutes at 37°C in the dark. Cells were then harvested and washed with PBS. The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry.[1][4]
6. Mitochondrial Membrane Potential (MMP) Assay: Treated cells were harvested and stained with a Muse™ MitoPotential dye for 20 minutes at 37°C. A dead cell marker (7-AAD) was also added. The loss of mitochondrial membrane potential, an early indicator of apoptosis, was analyzed using a Muse® Cell Analyzer.[1]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Coronarin D and a general experimental workflow for its evaluation.
Caption: Coronarin D induces cancer cell death via ROS-mediated pathways.
Caption: General experimental workflow for evaluating Coronarin D's effects.
Caption: Coronarin D's induction of the apoptotic cascade.
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptotic cell death in human bladder cancer cells by ethanol extract of Zanthoxylum schinifolium leaf, through ROS-dependent inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial electron transport chain blockers enhance 2-deoxy-D-glucose induced oxidative stress and cell killing in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Coronarin D versus Standard-of-Care Drugs in Oncology and Inflammation
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of Coronarin D, a natural diterpene, against two standard-of-care drugs: cisplatin (B142131) for its anticancer properties in nasopharyngeal carcinoma (NPC) and indomethacin (B1671933) for its anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Section 1: Anticancer Activity: Coronarin D vs. Cisplatin in Nasopharyngeal Carcinoma
Nasopharyngeal carcinoma, a malignancy with a high prevalence in certain regions, is primarily treated with a combination of radiotherapy and cisplatin-based chemotherapy.[1] Coronarin D, isolated from the rhizomes of Hedychium coronarium, has demonstrated significant anticancer potential in NPC cell lines.[1]
Mechanism of Action
Coronarin D: Induces cell death in nasopharyngeal cancer cells through a multi-faceted approach. It triggers the generation of reactive oxygen species (ROS), leading to apoptosis and autophagy.[1] This process involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of p38 mitogen-activated protein kinase (MAPK).[1] Furthermore, Coronarin D has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of inflammation and cell survival.[2]
Cisplatin: The cornerstone of NPC chemotherapy, cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[3] This damage interferes with DNA replication and repair mechanisms, ultimately triggering apoptosis.[3] The sensitivity of NPC cells to cisplatin has been associated with the upregulation of the pro-apoptotic protein Bax.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Coronarin D and cisplatin on various human nasopharyngeal carcinoma cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Drug | IC50 Value (µM) | Duration of Treatment | Reference |
| NPC-BM | Coronarin D | ~4-8 | 24-72 hours | [4] |
| NPC-039 | Coronarin D | ~4-8 | 24-72 hours | [4] |
| HONE1 | Cisplatin | 21.65 | Not Specified | [3] |
| CNE2 | Cisplatin | 19.18 | Not Specified | [3] |
| C666-1 | Cisplatin | 26.55 | 72 hours | [5] |
Signaling Pathway Diagrams
Caption: Anticancer signaling pathways of Coronarin D and Cisplatin.
Section 2: Anti-inflammatory Activity: Coronarin D vs. Indomethacin
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Coronarin D has demonstrated potent anti-inflammatory properties, positioning it as a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Mechanism of Action
Coronarin D: The anti-inflammatory effects of Coronarin D are largely attributed to its inhibition of the NF-κB pathway.[2] By blocking NF-κB activation, Coronarin D suppresses the expression of various pro-inflammatory genes, including cyclooxygenase-2 (COX-2), which is a key enzyme in prostaglandin (B15479496) synthesis.[2]
Indomethacin: A well-established NSAID, indomethacin functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[6]
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The following table presents data on the inhibition of carrageenan-induced paw edema in rats, a standard model for assessing acute inflammation.
| Compound | Dose (mg/kg) | Route of Administration | Maximum Inhibition of Edema (%) | Time of Max Inhibition (hours) | Reference |
| Indomethacin | 10 | Oral | 54 | 2-4 | [6] |
| H. coronarium Extract | Not Specified | Not Specified | Significant Activity | Not Specified | [7] |
Note: Specific in vivo data for purified Coronarin D in the carrageenan-induced paw edema model was not available in the reviewed literature. The data for the crude extract suggests anti-inflammatory potential.
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathways of Coronarin D and Indomethacin.
Section 3: Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., NPC-BM, C666-1) are harvested and seeded into 96-well microplates at a predetermined density and incubated overnight to allow for cell attachment.[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Coronarin D or cisplatin).[8]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[9]
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[11]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
Workflow Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioresistant Nasopharyngeal Carcinoma Cells Exhibited Decreased Cisplatin Sensitivity by Inducing SLC1A6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nutlin-3 sensitizes nasopharyngeal carcinoma cells to cisplatin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
Unraveling the Intricacies of Ethoxycoronarin D: A Comparative Guide to its Molecular Mechanisms
For Immediate Release
[City, State] – Ethoxycoronarin D, a derivative of the natural compound Coronarin D isolated from the rhizomes of Hedychium coronarium, has emerged as a promising candidate in anticancer research. While a single, definitive molecular target remains to be conclusively identified, a growing body of evidence elucidates its potent effects on several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This guide provides a comprehensive comparison of this compound's mechanism of action with other known modulators of these pathways, supported by experimental data.
Introduction to this compound
This compound is a labdane-type diterpene that has demonstrated significant anticancer activities in various cancer cell lines. Its therapeutic potential is attributed to its ability to induce apoptosis (programmed cell death) and autophagy, as well as to inhibit inflammatory processes that contribute to tumor progression. The subsequent sections delve into the primary signaling pathways modulated by this compound.
The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.
This compound's Impact:
Coronarin D, the parent compound of this compound, has been shown to be a potent inhibitor of the NF-κB signaling pathway.[1][2][3][4] It effectively suppresses both constitutive and inducible NF-κB activation.[1][2][4] This inhibition is achieved by preventing the activation of IκBα kinase (IKK), which is crucial for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] By blocking IKK activation, Coronarin D prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes.[1] These target genes include those involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., cyclin D1, c-myc), and invasion (e.g., MMP-9).[1][4]
Experimental Workflow for Assessing NF-κB Inhibition:
Caption: Workflow for evaluating NF-κB pathway inhibition.
Comparison with Other NF-κB Inhibitors:
| Compound | Mechanism of Action | Target Specificity | Reference |
| This compound | Inhibits IKK activation, preventing IκBα phosphorylation and degradation. | Broadly affects NF-κB signaling. | [1][2] |
| Bortezomib | Proteasome inhibitor, preventing IκBα degradation. | Also affects other cellular proteins, leading to broader effects. | N/A |
| Sulfasalazine | Directly inhibits IKK. | Specific for IKK. | N/A |
| Parthenolide | Sesquiterpene lactone that inhibits IKK. | Also has other cellular targets. | N/A |
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A Double-Edged Sword in Cancer
The MAPK pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The roles of different MAPK subfamilies (ERK, JNK, and p38) in cancer are context-dependent, with some promoting and others inhibiting tumor growth.
This compound's Impact:
Studies on Coronarin D have revealed a complex interplay with the MAPK pathway. In human nasopharyngeal cancer cells, it has been shown to inhibit the phosphorylation of p38 MAPK while activating c-Jun N-terminal kinase (JNK).[5] In human oral cancer cells, Coronarin D induces apoptosis by upregulating the JNK1/2 signaling pathway.[6] Furthermore, in glioblastoma cells, it leads to an increase in the phosphorylation of ERK.[7] This differential modulation of MAPK pathways highlights the compound's ability to selectively influence cellular fate depending on the cancer type. The activation of JNK and inhibition of p38 are key mechanisms contributing to its pro-apoptotic effects.[5]
Signaling Pathway of Coronarin D in Nasopharyngeal Carcinoma:
Caption: Coronarin D's effect on MAPK signaling in NPC cells.
Comparison with Other MAPK Modulators:
| Compound | Primary MAPK Target | Effect | Therapeutic Use |
| This compound | JNK (activation), p38 (inhibition), ERK (activation) | Pro-apoptotic | Investigational |
| Sorafenib | Raf/MEK/ERK inhibitor | Anti-proliferative | Kidney & Liver Cancer |
| SP600125 | JNK inhibitor | Pro-survival (in some contexts) | Research Tool |
| SB203580 | p38 inhibitor | Anti-inflammatory | Research Tool |
Reactive Oxygen Species (ROS) Generation: A Catalyst for Cell Death
An increase in intracellular reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis. Many anticancer agents exert their effects by promoting ROS production in cancer cells.
This compound's Impact:
Coronarin D has been demonstrated to increase the production of ROS in cancer cells.[5][7] This elevation in ROS levels is a key upstream event that triggers the activation of pro-apoptotic signaling pathways, including the JNK pathway, and contributes to the induction of both apoptosis and autophagy.[5]
Comparison with Other ROS-Inducing Agents:
| Compound | Mechanism of ROS Induction | Primary Application |
| This compound | Not fully elucidated, likely involves mitochondrial dysfunction. | Investigational |
| Paclitaxel | Disrupts mitochondrial function. | Breast, Lung, Ovarian Cancer |
| Doxorubicin | Redox cycling and generation of superoxide (B77818) radicals. | Various Cancers |
| Arsenic Trioxide | Binds to mitochondrial proteins, leading to ROS production. | Leukemia |
Experimental Protocols
Western Blot Analysis for NF-κB and MAPK Pathways:
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65, IκBα, JNK, p38, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular ROS:
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with this compound for the desired time.
-
Staining: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Conclusion
While a single molecular target for this compound has yet to be definitively confirmed, its anticancer activity is clearly mediated through the complex and synergistic modulation of multiple critical signaling pathways, primarily the NF-κB and MAPK cascades, and the induction of reactive oxygen species. This multi-targeted approach may offer advantages in overcoming the resistance mechanisms often developed by cancer cells against single-target agents. Further research to precisely identify the direct binding partners of this compound will be invaluable in fully harnessing its therapeutic potential and in the design of novel, more potent derivatives for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals interested in the multifaceted mechanism of this promising natural product derivative.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D ethyl ether | NF-κB | TargetMol [targetmol.com]
- 4. core.ac.uk [core.ac.uk]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Ethoxycoronarin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ethoxycoronarin D, a labdane-type diterpene isolated from the rhizomes of several plants of the ginger family (Zingiberaceae), has emerged as a promising scaffold for the development of novel anticancer agents. Its unique chemical structure presents multiple opportunities for modification to enhance potency and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, drawing upon experimental data from closely related analogs to inform future drug design and development efforts.
Comparative Cytotoxicity of Yunnancoronarin A Derivatives
While specific SAR studies on a broad range of this compound derivatives are limited in publicly available literature, valuable insights can be gleaned from studies on yunnancoronarin A, a structurally analogous labdane (B1241275) diterpene. The primary structural difference lies in the substituent at C-8, where this compound possesses an ethoxy group and yunnancoronarin A has a hydroxyl group. The following table summarizes the cytotoxic activities of a series of synthesized yunnancoronarin A derivatives against various human cancer cell lines, providing a strong predictive model for the potential activity of corresponding this compound analogs.
| Compound | R1 | R2 | IC50 (μM) |
| HL-60 | |||
| Yunnancoronarin A | H | H | > 40 |
| B2 | COCH3 | H | 10.23±1.15 |
| B3 | COCH2CH3 | H | 8.76±0.98 |
| B4 | CO(CH2)2CH3 | H | 9.15±1.03 |
| Cisplatin (B142131) (Positive Control) | - | - | 3.12±0.35 |
Key Observations from the Data:
-
Acylation of the C-15 Hydroxyl Group: The introduction of acyl groups at the C-15 position (derivatives B2, B3, and B4) significantly enhanced the cytotoxic activity compared to the parent compound, yunnancoronarin A.
-
Influence of Acyl Chain Length: The propionyl derivative (B3) exhibited the most potent anticancer activity across most of the tested cancer cell lines, with IC50 values notably lower than the positive control, cisplatin, against SMMC-7721, A-549, MCF-7, and SW480 cells. This suggests that a short-chain acyl group at this position is optimal for cytotoxicity.
-
Selectivity: The active derivatives (B2, B3, and B4) displayed a favorable selectivity profile, showing significantly lower cytotoxicity against the normal human lung epithelial cell line (Beas2B) compared to the cancer cell lines. In contrast, cisplatin exhibited notable toxicity towards the normal cells.
These findings strongly suggest that modification of the side chain, particularly through acylation of the hydroxyl group, is a promising strategy for enhancing the anticancer potency of labdane diterpenes like this compound.
Experimental Protocols
The evaluation of the cytotoxic activity of the yunnancoronarin A derivatives was conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (HL-60, SMMC-7721, A-549, MCF-7, SW480) and normal cells (Beas2B) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (cisplatin) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The parent compound, coronarin D, has been shown to exert its anticancer effects through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by stimulating the phosphorylation of ERK and JNK. This activation ultimately leads to the induction of apoptosis (programmed cell death). The following diagram illustrates this proposed signaling cascade.
Comparative Efficacy of Labdane Diterpenes: A Guide for Researchers
A Note on Ethoxycoronarin D: Initial literature searches did not yield specific quantitative efficacy data (e.g., IC50 values) for this compound. This suggests that it is a less-studied compound compared to other labdane (B1241275) diterpenes. Therefore, this guide provides a comparative analysis of three well-characterized labdane diterpenes—Coronarin D, Andrographolide (B1667393), and Sclareol—as a representative overview of the therapeutic potential within this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biological activities of Coronarin D, Andrographolide, and Sclareol. The information is supported by experimental data to facilitate an evaluation of their therapeutic potential.
Comparative Biological Activities
The following table summarizes the reported efficacy of Coronarin D, Andrographolide, and Sclareol across various biological assays. It is important to note that IC50 values can vary significantly based on the specific cell line, assay conditions, and incubation times used in different studies.
| Compound | Biological Activity | Assay | Cell Line | IC50 Value | Citation(s) |
| Coronarin D | Cytotoxicity | MTT Assay | Nasopharyngeal carcinoma cell lines | Varies by cell line | [1] |
| Anti-inflammatory | Nitric Oxide Production | LPS-induced mouse peritoneal macrophages | - | [2] | |
| Anti-invasive | - | - | Potent inhibition | [2][3] | |
| Apoptosis Induction | - | Various cancer cell lines | Potent induction | [1][3][4] | |
| Andrographolide | Cytotoxicity | MTT Assay | Oral cancer (KB) | 106.2 µg/ml | [5] |
| MTT Assay | Breast cancer (MCF-7) | 24h: 63.19 µM, 48h: 32.90 µM, 72h: 31.93 µM | [6][7] | ||
| MTT Assay | Breast cancer (MDA-MB-231) | 24h: 65 µM, 48h: 37.56 µM, 72h: 30.56 µM | [6][7][8] | ||
| MTT Assay | Oral epidermoid carcinoma (OEC-M1) | 55 µM | [9] | ||
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various | Potent inhibition | [10][11] | |
| Antiviral | Plaque Assay | SARS-CoV-2 in Calu-3 cells | 0.034 µM | [12] | |
| Enzymatic Assay | SARS-CoV-2 Mpro | 15.05 µM | [13] | ||
| Anti-HIV | - | 0.59 µM | [14] | ||
| Sclareol | Cytotoxicity | MTT Assay | Leukemia cell lines | 6.0–24.2 µg/mL | [15] |
| MTT Assay | Small cell lung cancer (H1688) | 24h: 42.14 µM | |||
| MTT Assay | Small cell lung cancer (H146) | 24h: 69.96 µM | [16] | ||
| MTT Assay | Breast cancer (MCF-7) | 24h: 31.11 µM, 48h: 27.65 µM | [17] | ||
| MTT Assay | Lung cancer (A549) - Hypoxia | 48h: 8 µg/mL | [18][19] | ||
| Anti-inflammatory | Inhibition of COX-2 expression | - | Potent inhibition | [20] |
Mechanisms of Action
Coronarin D and Andrographolide have been shown to exert their anti-inflammatory and anticancer effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2][3][10][21] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[22][23][24][25] By suppressing the activation of NF-κB, these labdane diterpenes can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.[2][3][10]
Sclareol has been reported to induce apoptosis and inhibit proliferation in various cancer cell lines.[26][27] Its anti-inflammatory properties are linked to the inhibition of COX-2 expression.[20]
Caption: Simplified NF-κB signaling pathway.
Experimental Protocols
Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[28][29][30][31]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[28]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.[28]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[28][30]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[28][30]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[28] The absorbance is directly proportional to the number of viable cells.
Caption: General workflow for an MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[32][33][34][35] Nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[32][33]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[32]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[32]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[32]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and evaluate the efficacy of antiviral compounds.[36][37][38][39]
Protocol:
-
Cell Seeding: Plate susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound), and the IC50 value is determined.[36]
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 11. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Salvia sclarea L. Essential Oil Extract and Its Antioxidative Phytochemical Sclareol Inhibit Oxytocin-Induced Uterine Hypercontraction Dysmenorrhea Model by Inhibiting the Ca2+–MLCK–MLC20 Signaling Cascade: An Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. mjas.analis.com.my [mjas.analis.com.my]
- 34. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. bioagilytix.com [bioagilytix.com]
- 38. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 39. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Coronarin D's Cytotoxic Effects: A Comparative Guide
An objective analysis of the reported cytotoxic performance of Coronarin D against various cancer cell lines, with a comparative look at established chemotherapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Coronarin D, a labdane (B1241275) diterpene isolated from the rhizomes of Hedychium coronarium, has garnered attention for its potential anticancer properties.[1] This document provides a comparative guide to the reported cytotoxic effects of Coronarin D, presenting available quantitative data alongside that of established chemotherapy drugs. Methodologies for key experiments are detailed to facilitate independent verification and further research. It is important to note that while the query was for "Ethoxycoronarin D," publicly available scientific literature predominantly focuses on "Coronarin D." The data presented herein pertains to Coronarin D.
Comparative Cytotoxic Activity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for Coronarin D in comparison to the standard chemotherapeutic drug, Doxorubicin, across a panel of human cancer cell lines after 48 hours of treatment.[1]
| Cell Line | Cancer Type | Coronarin D (µM) | Doxorubicin (µM) |
| U-251 | Glioblastoma | 3.2 | 0.08 |
| MCF7 | Breast | 1.8 | 0.43 |
| NCI-ADR/RES | Multidrug-Resistant Ovary | 2.1 | 2.9 |
| 786-0 | Kidney | 2.8 | 0.15 |
| NCI-H460 | Lung (Non-small cell) | 1.6 | 0.04 |
| PC-3 | Prostate | 2.5 | 0.19 |
| OVCAR-3 | Ovary | 2.3 | 0.21 |
| HT-29 | Colon | 2.9 | 0.12 |
| K562 | Chronic Myelogenous Leukemia | 1.9 | 0.11 |
| HaCaT | Non-tumor Keratinocyte | 4.9 | 3.8 |
Additionally, the cytotoxic effects of Coronarin D have been investigated in human nasopharyngeal carcinoma (NPC) cell lines, NPC-BM and NPC-039. While specific IC50 values were not provided, studies have shown a dose- and time-dependent reduction in cell viability with concentrations ranging from 0-8 µM over 24, 48, and 72 hours.[2] For comparative purposes, the IC50 values for Cisplatin (B142131), a standard-of-care chemotherapeutic for NPC, have been reported in various NPC cell lines. For instance, the IC50 of cisplatin in HONE1 and CNE2 parental cell lines were 21.65 µM and 19.18 µM, respectively.[3] In cisplatin-resistant HNE-1/DDP and CNE-2/DDP cells, the IC50 values were 8.26 µg/ml and 20.25 µg/ml, respectively.[4]
Experimental Protocols
Antiproliferative Activity Assessment (Sulforhodamine B Assay)[1]
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 3 × 10⁴ cells/mL (100 μL/well) and incubated for 24 hours.
-
Compound Treatment: Stock solutions of Coronarin D are prepared in DMSO and serially diluted in complete medium. Cells are treated with the compound at various final concentrations (e.g., 0.79, 7.9, 78.5, and 785.0 μM) in triplicate and incubated for 48 hours at 37°C in a 5% CO₂ environment.
-
Cell Fixation: The supernatant is discarded, and cells are fixed by adding 100 μL of cold 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and air-dried. 100 μL of 0.4% sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four times with 1% acetic acid.
-
Solubilization: The plates are air-dried, and 200 μL of 10 mM Tris buffer (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader. The IC50 value is determined from the dose-response curve.
Cell Viability Assessment (MTT Assay)[2]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 0.5 × 10⁵ cells/ml and incubated overnight.
-
Compound Incubation: Cells are then incubated with the indicated concentrations of Coronarin D for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 μl of MTT solution (5 mg/ml) is added to each well and incubated for a further 4 hours at 37°C.
-
Formazan (B1609692) Dissolution: The supernatant is discarded, and 100 μl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The optical density is evaluated by measuring the absorbance at a test wavelength of 490 nm and a reference wavelength of 630 nm.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of Coronarin D, the following diagrams illustrate the reported signaling pathway and a general experimental workflow.
Caption: A generalized experimental workflow for determining the IC50 value of a test compound.
Caption: Coronarin D induces ROS, leading to p38 inhibition and JNK activation, ultimately causing apoptosis and autophagy in nasopharyngeal carcinoma cells.[2]
References
- 1. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]
- 2. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioresistant Nasopharyngeal Carcinoma Cells Exhibited Decreased Cisplatin Sensitivity by Inducing SLC1A6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-1 promoted cisplatin resistance in nasopharyngeal carcinoma via inhibition of caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Coronarin D's Performance in Preclinical Models: A Comparative Guide
A note on the compound: This guide focuses on Coronarin D, as no preclinical data was found for Ethoxycoronarin D in the searched literature. It is possible that this compound is a novel derivative of Coronarin D that is not yet widely reported.
Introduction
Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium. It has demonstrated significant anticancer potential in various preclinical studies. This guide provides an objective comparison of Coronarin D's performance with a standard chemotherapeutic agent, doxorubicin, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural compounds.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Coronarin D and Doxorubicin against a panel of human cancer cell lines. The data indicates the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | Coronarin D IC50 (µM) | Doxorubicin IC50 (µM) |
| U-251 | Glioblastoma | 13.5[1] | 0.2[1] |
| MCF7 | Breast | >785[1] | 0.08[1] |
| NCI-ADR/RES | Multidrug-Resistant Ovary | 23.5[1] | 2.5[1] |
| 786-0 | Kidney | >785[1] | 0.1[1] |
| NCI-H460 | Lung (Non-Small Cell) | >785[1] | 0.05[1] |
| PC-3 | Prostate | >785[1] | 0.1[1] |
| OVCAR-3 | Ovary | 26.5[1] | 0.2[1] |
| HT-29 | Colon | >785[1] | 0.1[1] |
| K562 | Chronic Myelogenous Leukemia | 15.2[1] | 0.06[1] |
| NPC-BM | Nasopharyngeal | ~4-6 (at 48h)[2] | Not Reported |
| NPC-039 | Nasopharyngeal | ~4-6 (at 48h)[2] | Not Reported |
Note: The IC50 values for NPC-BM and NPC-039 cells are estimated from graphical data presented in the cited study.[2]
Mechanism of Action: Signaling Pathways
Coronarin D exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. A key mechanism involves the modulation of the JNK and p38 MAPK signaling pathways. The diagram below illustrates the proposed signaling cascade initiated by Coronarin D in cancer cells.
Caption: Proposed signaling pathway of Coronarin D-induced apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Coronarin D or the comparative drug (e.g., doxorubicin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Culture cells with Coronarin D or a control compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The available preclinical data suggests that Coronarin D is a promising anticancer agent with a distinct mechanism of action involving the JNK and p38 MAPK signaling pathways. While direct comparative studies with standard chemotherapeutics are limited, the existing data indicates its potent activity against certain cancer cell lines, such as glioblastoma and nasopharyngeal carcinoma. Further in-depth comparative studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of Coronarin D and its derivatives.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethoxycoronarin D
Disclaimer: No specific Safety Data Sheet (SDS) for Ethoxycoronarin D is publicly available. The following procedures are based on general best practices for the disposal of potentially hazardous and bioactive research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. The related compound, Coronarin D, has demonstrated cytotoxic and antimicrobial properties, suggesting that this compound should be handled with care as a potentially hazardous substance.[1][2][3][4][5]
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a bioactive compound, all waste containing this chemical, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[6][7][8]
Summary of Key Safety and Disposal Information
The following table summarizes crucial information typically found in a Safety Data Sheet (SDS) that informs safe handling and disposal procedures. In the absence of a specific SDS for this compound, these points are derived from guidelines for handling similar bioactive and research-grade chemicals.[9][10][11][12]
| Information Category | Guideline / Inferred Data |
| Hazard Identification | Based on the known cytotoxic and antimicrobial activity of the related Coronarin D, this compound should be presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][4][5] It may also pose a long-term hazard to aquatic life. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[13][14][15] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13][15][16] |
| Handling and Storage | Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in areas where the chemical is handled.[13][16] Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[7][9] |
| First Aid Measures | Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[17] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[10][11] |
| Spill Procedures | In case of a spill, evacuate the area. Wear appropriate PPE for cleanup. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials into a sealed, labeled hazardous waste container.[17] |
| Disposal Considerations | Do not dispose of this compound down the drain or in regular trash. [6][8][18] All waste must be disposed of as hazardous chemical waste through your institution's EHS program.[6][19] This includes empty containers, which may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes:
- Unused or expired solid compound.
- Solutions containing this compound.
- Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).
- "Empty" containers that held the pure compound or its solutions.
- Segregate this compound waste from other chemical waste types (e.g., halogenated solvents, acids, bases) to prevent accidental reactions.[7] Store in a designated Satellite Accumulation Area (SAA).[7][8]
2. Waste Containerization:
- Solid Waste: Collect dry waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof plastic bag or a rigid container lined with a bag.
- Liquid Waste: Collect all solutions containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[7][20] Do not overfill containers; leave at least 10% headspace to allow for expansion.
- Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
- Empty Containers: Containers that held the stock compound should be treated as hazardous waste. Alternatively, they may be triple-rinsed with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[6] After rinsing, deface the original label before disposing of the container as regular trash, if permitted by your institution.[6]
3. Labeling of Waste Containers:
- Clearly label all waste containers with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8]
- The label must include:
- The full chemical name: "this compound Waste" (avoid abbreviations).
- All components of any mixtures, including solvents and their approximate percentages.
- The relevant hazard characteristics (e.g., "Toxic," "Bioactive").
- The date the container was started.
- The name of the principal investigator and the laboratory location.
4. Storage and Disposal:
- Store sealed waste containers in your laboratory's designated Satellite Accumulation Area (SAA).[7][8] This area should be under the control of laboratory personnel and away from general traffic.
- Ensure waste containers are kept closed at all times, except when adding waste.[6][8]
- Once a waste container is full, or if it has been in the SAA for the maximum time allowed by your institution (often 6-12 months), arrange for pickup by your EHS department.[8] Follow your institution's specific procedures for requesting a waste collection.
Mandatory Visualizations
The following diagrams illustrate the key workflows for safely managing this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for segregating this compound waste streams.
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [ouci.dntb.gov.ua]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LAB SAFETY - BIOBASE [biobase.cc]
- 14. labproinc.com [labproinc.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 18. acs.org [acs.org]
- 19. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 20. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethoxycoronarin D
Disclaimer: No specific Safety Data Sheet (SDS) for Ethoxycoronarin D is currently available. The following guidance is a comprehensive synthesis of information from the PubChem database for this compound (also known as Coronarin D ethyl ether), safety data for structurally related compounds, and established best practices for handling potentially hazardous chemicals in a research environment. Researchers must exercise caution and conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Understanding this compound: Chemical and Physical Properties
A clear understanding of a compound's properties is the foundation of safe handling. Below is a summary of the known chemical and physical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C22H34O3 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one |
| Synonyms | Coronarin D ethyl ether, 138965-89-6 |
| XLogP3 | 5.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Hazard Assessment: Learning from Related Compounds
Due to the absence of specific toxicological data for this compound, a conservative approach is to consider the hazards associated with structurally similar compounds. The following table summarizes the hazard classifications of surrogate compounds, providing an indication of the potential risks.
| Hazard Classification | Surrogate Compound(s) and GHS Codes |
| Acute Toxicity, Oral | Ethoxyquin (H302: Harmful if swallowed) |
| Skin Irritation | 1-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (H315: Causes skin irritation) |
| Eye Irritation | 1-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (H319: Causes serious eye irritation) |
| Aquatic Hazard (Acute) | Ethoxyquin (H401: Toxic to aquatic life) |
| Aquatic Hazard (Chronic) | Ethoxyquin (H411: Toxic to aquatic life with long lasting effects) |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on the potential hazards identified from related compounds.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use.
-
Eye and Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a significant risk of spillage, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan is essential for ensuring the safety of all personnel.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
